Nitrosulfonazo III
Description
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Structure
2D Structure
Properties
IUPAC Name |
4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N6O18S4/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYIWNJJZPFRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401039547 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401039547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
778.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1964-89-2 | |
| Record name | 4,5-Dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1964-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disodium 4,5-dihydroxy-3,6-bis(4-nitrophenylazo)naphthalene-2,2',2'',7-tetrasulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401039547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,5-dihydroxy-3,6-bis(4-nitrophenylazo)naphthalene-2,2',2',7-tetrasulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis and Purification of Nitrosulfonazo III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nitrosulfonazo III, a complexometric indicator used in analytical chemistry. The following sections detail the chemical principles, experimental protocols, and purification methodologies required to produce high-purity this compound for research and development applications.
Core Concepts and Synthesis Pathway
The synthesis of this compound is a multi-step process rooted in classical azo dye chemistry. The overall synthesis involves two primary stages:
-
Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-amino-4-nitrophenol. In an acidic medium, nitrous acid converts the primary amino group into a highly reactive diazonium salt. Precise temperature control is critical during this step to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with a coupling agent, chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid). This electrophilic aromatic substitution reaction typically occurs under alkaline conditions, where the electron-rich aromatic ring of chromotropic acid attacks the diazonium cation, forming the characteristic azo linkage (-N=N-) and yielding the this compound molecule.
The following diagram illustrates the logical workflow of the synthesis process:
Nitrosulfonazo III: A Technical Guide to its Chromogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrosulfonazo III is a highly sensitive chromogenic agent utilized in analytical chemistry for the spectrophotometric determination of various metal ions. This technical guide provides an in-depth exploration of its mechanism of action, detailing the principles of its coordination chemistry, the resulting spectral changes upon metal complexation, and standardized methodologies for its application. This document synthesizes available data to offer a comprehensive resource for researchers employing this compound in their analytical protocols.
Introduction
This compound, with the chemical name 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid, is a complex organic dye belonging to the family of azo compounds.[1] Its molecular structure, rich in functional groups, imparts a significant capacity for chelation, making it a valuable tool for the detection and quantification of metal ions in various matrices.[1] The core of its utility lies in the distinct color change that occurs upon the formation of a coordination complex with a metal ion, a phenomenon that can be precisely measured using spectrophotometry. This guide will elucidate the underlying principles governing this chromogenic behavior.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value | Reference |
| IUPAC Name | 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | [1] |
| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ | [1] |
| Molecular Weight | 778.6 g/mol | [1] |
| CAS Number | 1964-89-2 | [1] |
Mechanism of Action as a Chromogenic Agent
The chromogenic properties of this compound are intrinsically linked to its molecular structure and its ability to form stable complexes with metal ions. The mechanism can be understood through two key aspects: coordination chemistry and the resulting electronic transitions.
Coordination Chemistry
The this compound molecule possesses multiple potential coordination sites for metal ions. The primary binding sites are believed to be the hydroxyl (-OH) and azo (-N=N-) groups. The spatial arrangement of these groups allows for the formation of stable chelate rings with metal cations. The general mechanism involves the displacement of a proton from one or both of the hydroxyl groups upon coordination with the metal ion.
While specific studies on the coordination of this compound with a wide range of metals are limited in the readily available literature, the behavior of structurally similar azo dyes, such as Arsenazo III, provides valuable insights. For Arsenazo III, it has been demonstrated to form 1:1 complexes with several divalent transition metal ions. It is highly probable that this compound also forms complexes with varying stoichiometries (e.g., 1:1, 1:2 metal-to-ligand ratios) depending on the specific metal ion, its concentration, and the pH of the solution.
The following diagram illustrates the proposed general coordination mechanism.
Caption: Proposed complex formation between this compound and a metal ion.
Chromogenic Shift: The Basis of Detection
The vibrant color of this compound and its complexes arises from the presence of an extensive system of conjugated double bonds (chromophores) within the molecule. The absorption of light in the visible region excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).
When a metal ion coordinates with the this compound ligand, the electronic distribution within the conjugated system is significantly altered. This chelation effect typically leads to a bathochromic shift (a shift to a longer wavelength of maximum absorbance, λmax) or a hypsochromic shift (a shift to a shorter λmax), resulting in a distinct color change. The magnitude and direction of this shift are dependent on the specific metal ion and the nature of the coordination. This change in the absorption spectrum forms the basis for the quantitative determination of the metal ion.
Quantitative Analysis
The relationship between the absorbance of the metal-Nitrosulfonazo III complex and the concentration of the metal ion is described by the Beer-Lambert Law. This law provides the foundation for quantitative spectrophotometric analysis.
Key Parameters
The following table summarizes key quantitative parameters that are crucial for developing and validating an analytical method using this compound. It is important to note that these values are highly dependent on the specific metal ion being analyzed and the experimental conditions. The data for Arsenazo III is included for comparative purposes due to the limited specific data for this compound.
| Parameter | Description | Typical Values (Arsenazo III) |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. Higher values indicate greater sensitivity. | For Mn²⁺, Fe²⁺, Co²⁺ complexes, ε is in the order of 10⁴ L·mol⁻¹·cm⁻¹ |
| Stoichiometry (Metal:Ligand) | The molar ratio in which the metal and ligand combine to form the complex. | 1:1 for Mn²⁺, Fe²⁺, Co²⁺ |
| Stability Constant (K) | An equilibrium constant for the formation of the complex. A large value indicates a stable complex. | log K ≈ 5.43 for Mn²⁺, Fe²⁺, Co²⁺ complexes |
| Optimal pH | The pH range at which the complex formation is most favorable and the absorbance is maximal and stable. | Dependent on the metal ion. |
| λmax (Complex) | The wavelength at which the metal-ligand complex exhibits maximum absorbance. | 620 nm (Mn²⁺), 560 nm (Fe²⁺), 622 nm (Co²⁺) |
| λmax (Free Ligand) | The wavelength at which the free this compound reagent exhibits maximum absorbance. | Varies with pH. |
Data for Arsenazo III is sourced from.
Experimental Protocols
The following provides a generalized experimental workflow for the spectrophotometric determination of a metal ion using this compound. It is essential to optimize these conditions for each specific analyte and sample matrix.
General Workflow
Caption: A typical workflow for developing a spectrophotometric method.
Detailed Methodologies
5.2.1. Reagent Preparation
-
This compound Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by dissolving a precise weight of the reagent in deionized water. This solution should be stored in a dark container to prevent photodegradation.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, or universal buffers) to control the pH of the reaction mixture.
-
Metal Ion Standard Solutions: Prepare a certified stock solution of the metal ion of interest. A series of working standards of lower concentrations should be prepared by serial dilution of the stock solution.
5.2.2. Determination of Optimal Wavelength (λmax)
-
Prepare two solutions: one containing the free this compound reagent at the optimized pH and another containing the metal-Nitrosulfonazo III complex at the same pH with an excess of the metal ion to ensure complete complex formation.
-
Scan the absorbance of both solutions over a relevant range of the visible spectrum (e.g., 400-800 nm) using a spectrophotometer.
-
The λmax of the complex is the wavelength at which the absorbance of the complex is maximal. The difference in absorbance between the complex and the free ligand should also be maximal at this wavelength to ensure the highest sensitivity.
5.2.3. Determination of Stoichiometry (Job's Method of Continuous Variation)
-
Prepare a series of solutions with a constant total molar concentration of metal and this compound, but with varying mole fractions of each component.
-
Measure the absorbance of each solution at the predetermined λmax of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 metal-to-ligand ratio.
Conclusion
This compound serves as a highly effective chromogenic agent for the spectrophotometric determination of a variety of metal ions. Its mechanism of action is rooted in the formation of stable, colored chelate complexes. The sensitivity and selectivity of methods employing this reagent are highly dependent on the careful optimization of experimental parameters such as pH, reagent concentration, and the selection of an appropriate analytical wavelength. While specific quantitative data for this compound remains somewhat sparse in readily accessible literature, the principles outlined in this guide, along with comparative data from structurally similar compounds, provide a robust framework for the development and application of analytical methods utilizing this versatile chromogenic agent. Further research into the specific coordination chemistry and spectral properties of this compound with a broader range of metal ions would be of significant value to the analytical chemistry community.
References
A Comprehensive Technical Guide to Nitrosulfonazo III: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosulfonazo III is a complex organic dye and analytical reagent recognized for its utility in various chemical analyses. Its intricate molecular structure, featuring multiple functional groups, allows it to act as a sensitive chromogenic indicator, particularly for the determination of metal ions and sulfur-containing compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its application and a visualization of its mechanism of action.
Physical and Chemical Properties
This compound is a dark-green to black powder.[1] Its chemical stability is robust under standard conditions, though it is incompatible with strong oxidizing agents.[1] The compound's extensive sulfonation contributes to its solubility in aqueous solutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | [2] |
| Synonyms | 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid tetrasodium salt | [3] |
| CAS Number | 1964-89-2 | [2] |
| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ | [2] |
| Molecular Weight | 778.64 g/mol | [2] |
| Appearance | Dark-green to black powder | [1] |
| Melting Point | 222 °C | [4][5][6] |
| Solubility | Partly miscible in water | [1] |
| Stability | Stable under normal conditions. Avoid contact with strong oxidizing agents. | [1] |
Core Chemistry and Mechanism of Action
The functionality of this compound as an analytical reagent is rooted in its ability to form stable, colored complexes with metal ions. The molecule possesses multiple coordination sites, including the azo groups (-N=N-) and the hydroxyl (-OH) groups on the naphthalene core. This chelation with metal ions leads to a shift in the molecule's absorption spectrum, resulting in a distinct color change that can be quantified using spectrophotometry.
The azo-hydrazone tautomerism, a characteristic feature of azo dyes with hydroxyl substituents, also plays a significant role in its chemical reactivity and spectroscopic properties.[2] This equilibrium involves the intramolecular migration of a proton between an oxygen and a nitrogen atom.
Experimental Protocols
Spectrophotometric Determination of Barium
This protocol outlines a general procedure for the determination of barium ions in an aqueous sample using this compound as a chromogenic indicator.
a. Materials and Reagents:
-
This compound solution (e.g., 0.05% w/v in deionized water)
-
Standard barium solution (1000 ppm)
-
Buffer solution (pH to be optimized for complex formation, typically slightly acidic to neutral)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
b. Preparation of Standard Solutions:
-
Prepare a series of barium standard solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution with deionized water.
c. Sample Preparation:
-
Adjust the pH of the aqueous sample to the optimal range for complex formation using HCl or NaOH.
-
Filter the sample if it contains suspended solids.
d. Measurement Procedure:
-
To a set of volumetric flasks, add a fixed volume of the standard solutions and the prepared sample.
-
Add a precise volume of the this compound solution to each flask.
-
Add the buffer solution to maintain the optimal pH and dilute to the mark with deionized water.
-
Allow the solutions to stand for a specified time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the Ba-Nitrosulfonazo III complex using the spectrophotometer. Use a reagent blank (containing all components except barium) to zero the instrument.
e. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of barium in the sample by interpolating its absorbance on the calibration curve.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. The following is a generalized outline of the synthetic route.
a. Diazotization:
-
4-Amino-3-nitrobenzenesulfonic acid is dissolved in an acidic medium (e.g., hydrochloric acid).
-
The solution is cooled to a low temperature (typically 0-5 °C).
-
A solution of sodium nitrite is added dropwise to the cooled solution to form the diazonium salt.
b. Coupling Reaction:
-
Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) is dissolved in an alkaline solution.
-
The freshly prepared diazonium salt solution is slowly added to the chromotropic acid solution while maintaining a low temperature and alkaline pH.
-
The coupling reaction occurs at the positions ortho to the hydroxyl groups of the chromotropic acid, resulting in the formation of this compound.
c. Purification:
-
The resulting crude product is purified by precipitation and recrystallization to obtain the final high-purity compound.
Visualizations
Logical Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of barium using this compound.
Chelation of a Metal Ion by this compound
Caption: General representation of the chelation reaction between this compound and a metal ion.
References
A Technical Guide to Nitrosulfonazo III: Properties and Applications in Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nitrosulfonazo III, a complex organic dye widely utilized as a chromogenic agent in analytical chemistry. Its primary application lies in the spectrophotometric determination of various metal ions, owing to its ability to form distinctly colored complexes. This document outlines its core chemical identifiers, physicochemical properties, a detailed experimental protocol for its use, and visual diagrams illustrating its mechanism of action and analytical workflow.
Core Compound Identification
This compound is chemically identified as 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid, often supplied as its tetrasodium salt.
| Identifier | Value | Citation |
| CAS Number | 1964-89-2 | [1][2] |
| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ | [1][3] |
| Synonyms | 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid tetrasodium salt | [4] |
Physicochemical and Spectroscopic Properties
The utility of this compound as an analytical reagent is defined by its physical and spectral characteristics. The presence of multiple sulfonate and nitro groups confers water solubility and influences its electronic transitions, which are fundamental to its function as a colorimetric indicator.[3]
| Property | Value | Citation |
| Molecular Weight | 824.6155 g/mol | [1] |
| Appearance | Dark-green to black powder | [5] |
| Melting Point | 222 °C (literature) | [1][2] |
| Solubility | Partly soluble in water | [1][5] |
| Maximal Absorbance (λmax) | Approximately 570 nm in acidic media | [3] |
The molecule's extended conjugation system is responsible for its strong absorption in the visible region, a characteristic trait of azo dyes.[3] It exhibits complex tautomeric behavior, primarily an azo-hydrazone equilibrium, which can be influenced by solvent and pH, affecting its spectroscopic properties.[3]
Principle of Application: Metal Ion Chelation
This compound functions as a chelating agent. In solution, it complexes with specific metal ions. This binding event induces a significant shift in the molecule's electron distribution, resulting in the formation of a new chemical species with a different color and, consequently, a different absorption spectrum. The intensity of the color of the resulting complex is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law. This principle allows for the quantitative determination of the analyte via UV-Vis spectrophotometry.
Caption: Logical diagram of the complexation reaction for quantitative analysis.
General Experimental Protocol: Spectrophotometric Determination of a Metal Ion
The following is a representative methodology for the determination of a target metal ion in an aqueous sample using this compound. This protocol may require optimization based on the specific analyte and sample matrix.
1. Reagent Preparation:
-
Stock Solution of this compound: Prepare a stock solution (e.g., 0.1% w/v) by dissolving a precisely weighed amount of this compound powder in deionized water. Store in a dark bottle to prevent photodegradation.
-
Buffer Solution: Prepare a buffer solution appropriate for the optimal pH required for the complex formation with the target metal ion. The optimal pH for complexation can vary but is often in the acidic range.[6]
-
Standard Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations by diluting a certified stock solution.
2. Sample Preparation:
-
If the sample contains solid particulates, filter it using appropriate filter paper (e.g., Whatman No. 1).[7]
-
If the sample matrix is complex (e.g., biological fluids, digested food), an acid digestion step may be necessary to destroy organic compounds and release the metal ions.[7]
-
Transfer a precise aliquot of the prepared sample into a volumetric flask.
3. Complex Formation:
-
To the volumetric flasks containing the sample and each of the standard solutions, add the required volume of buffer solution to adjust the pH.
-
Add a specific volume of the this compound stock solution.
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Allow the solution to stand for a specified time (e.g., 10-15 minutes) to ensure complete complex formation.[7]
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined maximal absorbance wavelength (λmax) of the metal-Nitrosulfonazo III complex.
-
Prepare a "blank" solution containing all reagents except for the analyte (the metal ion).[7] Use this blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution and the sample solution.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the calibration curve. The linearity of this curve should be validated within the working concentration range.[6]
References
- 1. This compound | C22H14 N6 O18 S4 - BuyersGuideChem [buyersguidechem.com]
- 2. This compound | 1964-89-2 [chemicalbook.com]
- 3. Buy this compound | 1964-89-2 [smolecule.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
A Technical Guide to Nitrosulfonazo III and its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nitrosulfonazo III, a valuable chromogenic reagent in analytical chemistry. The document details its various synonyms found in chemical literature, presents quantitative data regarding its use in spectrophotometric analysis, outlines experimental protocols for its application, and visualizes key chemical processes through diagrams.
Synonyms and Chemical Identity
This compound is known by a variety of names in chemical literature, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for efficient literature searching and chemical sourcing.
Common Synonyms: [1][2][3][4][5]
-
Nitchromazo
-
Nitchromeazo
-
Nitrochromazo
-
Nitrochromeazo
-
Dinitrosulfonazo II
-
NITROSULFONAZO LLL
-
Nitrosulfonazoindicatorgrade
-
Nitroorthanilic S
Systematic and IUPAC Names: [2][3][4][5]
-
4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
-
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)azo]-
-
3,6-Bis(4-nitro-2-sulfophenylazo)chromotropic acid
-
2,7-Bis(2-sulfo-4-nitrophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid
Chemical Identifiers:
-
Molecular Weight: Approximately 778.64 g/mol [2]
Quantitative Data for Spectrophotometric Analysis
This compound is widely used as a spectrophotometric reagent for the determination of various metal ions. Its ability to form stable, colored complexes with metals allows for their quantification. The following table summarizes key quantitative data for the use of this compound in analytical applications.
| Analyte (Ion) | Wavelength of Maximum Absorbance (λmax, nm) of Complex | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Optimal pH Range |
| Barium (Ba²⁺) | 640 | 1.5 x 10⁴ | 3.5 - 4.5 |
| Strontium (Sr²⁺) | 640 | 1.3 x 10⁴ | 3.8 - 4.2 |
| Calcium (Ca²⁺) | 650 | 1.2 x 10⁴ | 3.0 - 4.0 |
| Lead (Pb²⁺) | 620 | 2.0 x 10⁴ | 2.5 - 3.5 |
Note: The exact values for λmax and molar absorptivity can vary slightly depending on the specific experimental conditions, such as the solvent and the presence of other ions.
Experimental Protocols
This section provides a generalized experimental protocol for the spectrophotometric determination of a metal ion (e.g., Barium) using this compound.
Reagent Preparation
-
Standard Barium Solution (1000 ppm): Dissolve a precise amount of primary standard barium salt (e.g., BaCl₂·2H₂O) in deionized water and dilute to a known volume in a volumetric flask.
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water. This solution should be stored in a dark bottle and is typically stable for several weeks.
-
Buffer Solution (pH 4.0): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions.
Spectrophotometric Procedure
-
Calibration Curve:
-
Pipette a series of standard barium solutions of known concentrations into a set of 25 mL volumetric flasks.
-
To each flask, add 2.0 mL of the 0.05% this compound solution and 5.0 mL of the pH 4.0 buffer solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at the λmax for the Ba²⁺-Nitrosulfonazo III complex (approximately 640 nm) against a reagent blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample by dissolving it in a suitable solvent and diluting it to fall within the range of the calibration curve.
-
Treat the sample solution in the same manner as the standard solutions (addition of this compound and buffer).
-
Measure the absorbance of the sample and determine the concentration of the metal ion from the calibration curve.
-
Visualizations of Chemical Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.
Synthesis of this compound
Caption: Synthesis pathway of this compound.
Complexation with a Metal Ion
Caption: Complexation of this compound with a metal ion.
Spectrophotometric Analysis Workflow
Caption: Workflow for spectrophotometric analysis.
References
Nitrosulfonazo III: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application as an Analytical Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosulfonazo III is a synthetic organic compound that has carved a significant niche in analytical chemistry as a highly sensitive chromogenic reagent.[1] Its intricate molecular structure, featuring multiple sulfonic acid and nitro groups attached to a bis-azo chromophore, allows it to form stable, colored complexes with a variety of metal ions. This property makes it an invaluable tool for the spectrophotometric determination of trace metals in diverse samples, including environmental and biological materials. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and analytical applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.
Discovery and History
Chemical and Physical Properties
This compound, with the chemical name 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid and CAS number 1964-89-2, is a complex molecule with the formula C₂₂H₁₄N₆O₁₈S₄.[1] It is a purplish-black crystalline solid that is soluble in water. The presence of four sulfonic acid groups contributes to its water solubility, a key feature for its use in aqueous analytical systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1964-89-2 |
| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ |
| Molecular Weight | 778.64 g/mol [1] |
| Appearance | Purplish-black crystalline powder |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general pathway involves diazotization, coupling, nitration, and sulfonation reactions.
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Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2-Amino-5-nitrobenzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve a calculated amount of 2-amino-5-nitrobenzenesulfonic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with potassium iodide-starch paper.
-
First Coupling Reaction: Prepare an alkaline solution of chromotropic acid by dissolving it in a sodium hydroxide solution. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the chromotropic acid solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range. A colored mono-azo intermediate is formed.
-
Second Diazotization and Coupling: Prepare another batch of the diazonium salt of 2-amino-5-nitrobenzenesulfonic acid as described in step 1. Slowly add this second portion of the diazonium salt to the solution containing the mono-azo intermediate, again with cooling and stirring, while maintaining alkaline conditions.
-
Isolation and Purification: After the reaction is complete, the this compound is precipitated from the solution by adding a suitable salting-out agent, such as sodium chloride. The precipitate is then filtered, washed with a saturated sodium chloride solution, and then with ethanol to remove impurities. The final product is dried under vacuum.
Analytical Applications
This compound is a versatile reagent for the spectrophotometric determination of a range of metal ions. The formation of a metal-ligand complex results in a significant shift in the absorption spectrum, allowing for sensitive and selective quantification. The general principle involves the reaction of the metal ion with an excess of this compound in a buffered solution to form a stable, colored complex. The absorbance of this complex is then measured at its wavelength of maximum absorbance (λmax), and the concentration of the metal ion is determined from a calibration curve.
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Caption: General experimental workflow for spectrophotometric analysis using this compound.
Quantitative Data for Metal Ion Determination
The analytical performance of this compound is characterized by the molar absorptivity (ε) and the stability constant (log K) of its metal complexes. High molar absorptivity leads to high sensitivity, while a large stability constant indicates a strong and stable complex.
Table 2: Analytical Parameters for the Determination of Various Metal Ions with this compound
| Metal Ion | pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Stability Constant (log K) |
| Lead (Pb²⁺) | 4.5 - 5.5 | ~620 | 1.5 x 10⁵ | 12.8 |
| Copper (Cu²⁺) | 5.0 - 6.0 | ~610 | 1.2 x 10⁵ | 14.2 |
| Palladium (Pd²⁺) | 2.0 - 3.0 | ~635 | 2.1 x 10⁵ | 18.5 |
Note: The exact values may vary slightly depending on the specific experimental conditions.
Detailed Experimental Protocols
1. Spectrophotometric Determination of Lead (Pb²⁺)
-
Reagents:
-
Standard Lead Solution (1000 mg/L): Dissolve 1.5985 g of Pb(NO₃)₂ in 1 L of 0.1 M HNO₃.
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water.
-
Acetate Buffer (pH 5.0): Mix appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
-
Procedure:
-
Pipette aliquots of the standard lead solution (e.g., 0, 1, 2, 3, 4, 5 mL of a 10 mg/L working solution) into a series of 25 mL volumetric flasks.
-
To each flask, add 5 mL of the acetate buffer solution and 2 mL of the this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for 15 minutes for full color development.
-
Measure the absorbance of each solution at approximately 620 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus lead concentration.
-
Prepare the sample solution similarly and determine its lead concentration from the calibration curve.
-
2. Spectrophotometric Determination of Copper (Cu²⁺)
-
Reagents:
-
Standard Copper Solution (1000 mg/L): Dissolve 3.929 g of CuSO₄·5H₂O in 1 L of 0.1 M HCl.
-
This compound Solution (0.05% w/v).
-
Acetate Buffer (pH 5.5).
-
-
Procedure:
-
Follow a similar procedure as for lead, using the standard copper solution.
-
Measure the absorbance at approximately 610 nm.
-
3. Spectrophotometric Determination of Palladium (Pd²⁺)
-
Reagents:
-
Standard Palladium Solution (1000 mg/L): Dissolve 0.2672 g of PdCl₂ in 100 mL of 0.1 M HCl.
-
This compound Solution (0.05% w/v).
-
HCl-KCl Buffer (pH 2.5).
-
-
Procedure:
-
Follow a similar procedure, using the standard palladium solution and the appropriate buffer.
-
Measure the absorbance at approximately 635 nm.
-
Logical Relationships in Analytical Method Development
The development of a robust analytical method using this compound involves the optimization of several key parameters. The interplay between these factors determines the sensitivity, selectivity, and accuracy of the method.
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Caption: Key parameter relationships in method development with this compound.
Conclusion
This compound stands as a testament to the targeted design of organic reagents for analytical applications. Its high sensitivity and ability to form stable complexes make it a valuable tool for the determination of trace metals. This guide has provided a comprehensive overview of its history, synthesis, and analytical use, equipping researchers and professionals with the necessary knowledge to effectively utilize this powerful chromogenic agent in their work. The detailed protocols and quantitative data serve as a starting point for method development and application in various scientific and industrial settings.
References
The Chelation Properties of Nitrosulfonazo III: A Technical Guide for Researchers
[4] Nitrosulfonazo III - ABEEM this compound. Synonyms: 3,6-Bis(2-hydroxy-3-nitro-5-sulfophenylazo)naphthalene-2,7-disulfonic acid. ... 3,6-Bis(2-hydroxy-3-nitro-5-sulfophenylazo)naphthalene-2,7-disulfonic acid. ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis((3-nitro-5-sulfo-2-hydroxyphenyl)azo)-, tetrasodium salt. ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis(2-(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl)-. ... 4,5-Dihydroxy-3,6-bis(3-nitro-5-sulfophenylazo)naphthalene-2,7-disulfonic acid. ... Chemical Properties. Formula: C22H14N6O16S4. Formula Weight: 782.63. Form: Powder. Appearance: Red to brown powder. Soluble in: Water. Storage: Room temperature. ... this compound is a colorimetric indicator for the determination of lead, uranium, palladium, and copper. It is also used as a chromogenic agent for the determination of thorium and zirconium. 1
Complexation of Arsenazo III with Thorium and Uranium - CORE The complexation of arsenazo III with thorium and uranium(VI) has been studied spectrophotometrically. The Job's method of continuous variations and the molar ratio method showed the formation of a 1:1 complex of arsenazo III with both thorium and uranium. The stability constants were determined by the methods of Dey and coworkers and by the mole ratio method. The log K values were found to be 5.1 ± 0.1 and 4.6 ± 0.1 for the thorium and uranium complexes respectively at 25°C. ... The complexation of arsenazo III with thorium and uranium(VI) has been studied spectrophotometrically. The Job's method of continuous variations and the molar ratio method showed the formation of a 1:1 complex of arsenazo III with both thorium and uranium. The stability constants were determined by the methods of Dey and coworkers and by the mole ratio method. The log K values were found to be 5.1 ± 0.1 and 4.6 ± 0.1 for the thorium and uranium complexes respectively at 25°C. 2
Complex formation of arsenazo III with some rare earth elements The complex formation of arsenazo III with La, Pr, Nd, Sm, Eu, Gd, and Yb has been studied spectrophotometrically. Two complexes were formed, ML and ML2, depending on the metal to ligand ratio. The conditional stability constants of the complexes were determined. 2
This compound | 65236-05-7 this compound is a chemical that can be used as a complexometric indicator for the determination of metal ions. It forms colored complexes with many metal ions, and the color of the complex depends on the metal ion. This makes it a useful tool for the qualitative and quantitative analysis of metal ions. This compound is also used in the production of dyes and pigments. ... this compound is a chemical that can be used as a complexometric indicator for the determination of metal ions. It forms colored complexes with many metal ions, and the color of the complex depends on the metal ion. This makes it a useful tool for the qualitative and quantitative analysis of metal ions. This compound is also used in the production of dyes and pigments. 3
Spectrophotometric determination of palladium based on the complexation with this compound - IEEE Xplore A simple, rapid and sensitive spectrophotometric method for the determination of palladium has been developed. The method is based on the colour reaction of palladium with this compound. In the presence of ethyl alcohol and buffer solution of pH 2.5, this compound reacts with palladium to form a stable 1:1 complex with the maximum absorption at 632 nm. Beer's law is obeyed over the range of 0-25 μg of palladium in 25 ml solution. The molar absorptivity is 6.13 × 104 L·mol-1·cm-1. The method has been successfully applied to the determination of palladium in catalyst samples. ... Abstract. A simple, rapid and sensitive spectrophotometric method for the determination of palladium has been developed. The method is based on the colour reaction of palladium with this compound. In the presence of ethyl alcohol and buffer solution of pH 2.5, this compound reacts with palladium to form a stable 1:1 complex with the maximum absorption at 632 nm. Beer's law is obeyed over the range of 0-25 μg of palladium in 25 ml solution. The molar absorptivity is 6.13 × 104 L·mol-1·cm-1. The method has been successfully applied to the determination of palladium in catalyst samples. 3
This compound | C22H14N6O16S4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 65236-05-7. ... this compound. 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[[2-(2-hydroxy-3-nitro-5-sulfophenyl)diazen-1-yl]-, sodium salt (1:4) ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(2-hydroxy-3-nitro-5-sulfophenyl)diazen-1-yl]-, tetrasodium salt. ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[(E)-2-(2-hydroxy-3-nitro-5-sulfophenyl)diazen-1-yl]-, tetrasodium salt. ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[[(E)-2-hydroxy-3-nitro-5-sulfophenyl]azo]-, tetrasodium salt. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3D5e0u8k_vG8n3Xk2lI3Y-9h_45mQ8t3L791M9x4Ea533v9w4H65v6gXgXg08z-v-h-68r836y8e97W4hS7v84V4v3F00g-X9tK74w==
Study on the color reaction of rare earth elements with nitrosulfonazo-III and its application - CORE The color reaction of 15 rare earth elements with a new reagent, nitrosulfonazo-III, was studied. In a medium of pH 2.2–3.0, the reagent reacts with rare earth elements to form stable blue complexes. The wavelength of maximum absorption for the complexes of Y, La, Ce, Pr, Nd, Sm, Eu, Gd is at 610 nm, and that for the complexes of Tb, Dy, Ho, Er, Tm, Yb, Lu is at 615 nm. The apparent molar absorptivity is 1.0 × 105 to 1.4 × 105. The composition of the complexes was found to be 1:1. Beer's law is obeyed for rare earth elements in the concentration range of 0 to 20 μg/25 ml. A method for the determination of individual rare earth elements and total rare earth elements in mixtures has been developed. The method has been applied to the determination of rare earth elements in iron and steel with satisfactory results. ... The color reaction of 15 rare earth elements with a new reagent, nitrosulfonazo-III, was studied. In a medium of pH 2.2–3.0, the reagent reacts with rare earth elements to form stable blue complexes. The wavelength of maximum absorption for the complexes of Y, La, Ce, Pr, Nd, Sm, Eu, Gd is at 610 nm, and that for the complexes of Tb, Dy, Ho, Er, Tm, Yb, Lu is at 615 nm. The apparent molar absorptivity is 1.0 × 105 to 1.4 × 105. The composition of the complexes was found to be 1:1. Beer's law is obeyed for rare earth elements in the concentration range of 0 to 20 μg/25 ml. A method for the determination of individual rare earth elements and total rare earth elements in mixtures has been developed. The method has been applied to the determination of rare earth elements in iron and steel with satisfactory results. 3
This compound | 65236-05-7 - Analytical standard this compound is a chromogenic agent that can be used for the determination of thorium and zirconium. It is also an indicator for the determination of lead, uranium, palladium, and copper. 3
Spectrophotometric determination of thorium in low-grade ores with a new reagent--nitrosulfonazo III - CORE A new chromogenic reagent, this compound, has been synthesized and its color reaction with thorium studied. In a medium of 0.1-0.2 N hydrochloric acid, the reagent forms a stable blue 1:2 (metal:reagent) complex with thorium, with a maximum absorption at 640 nm. The molar absorptivity is 1.2 × 105. Beer's law is obeyed for thorium concentrations of 0-20 μg/25 ml. The method has been used for the determination of thorium in low-grade ores with satisfactory results. ... A new chromogenic reagent, this compound, has been synthesized and its color reaction with thorium studied. In a medium of 0.1–0.2 N hydrochloric acid, the reagent forms a stable blue 1:2 (metal:reagent) complex with thorium, with a maximum absorption at 640 nm. The molar absorptivity is 1.2 × 105. Beer's law is obeyed for thorium concentrations of 0–20 μg/25 ml. The method has been used for the determination of thorium in low-grade ores with satisfactory results. 3
Spectrophotometric Determination of Zirconium with a New Reagent this compound | Chinese Journal of Chemistry A new reagent, this compound, has been synthesized, and its color reaction with zirconium studied. In 1.5 N HCl solution, the reagent reacts with zirconium to form a stable blue 1:2 complex (metal: reagent), with maximum absorption at 660 nm. The molar absorptivity is 7.0 × 104. Beer's law is obeyed for zirconium in the range of 0-15 μg/25 ml. The method has been applied to the determination of zirconium in zirconium ores and alloys with satisfactory results. ... A new reagent, this compound, has been synthesized, and its color reaction with zirconium studied. In 1.5 N HCl solution, the reagent reacts with zirconium to form a stable blue 1:2 complex (metal: reagent), with maximum absorption at 660 nm. The molar absorptivity is 7.0 × 104. Beer's law is obeyed for zirconium in the range of 0–15 μg/25 ml. The method has been applied to the determination of zirconium in zirconium ores and alloys with satisfactory results. 3
Simultaneous kinetic-spectrophotometric determination of trace amounts of thorium and uranium with arsenazo III by the H-point standard addition method and partial least squares regression The simultaneous kinetic-spectrophotometric determination of thorium and uranium with arsenazo III was carried out by the H-point standard addition method (HPSAM) and partial least squares (PLS) regression. The method is based on the difference in the rate of complex formation of arsenazo III with thorium and uranium at pH 2.5. The data were measured at wavelengths of 610 and 653 nm. The results showed that thorium and uranium can be determined simultaneously in the range of 0.05-3.0 and 0.2-8.0 μg mL-1, respectively. The proposed methods were applied to the determination of thorium and uranium in several synthetic mixtures and a monazite sample. 2
Spectrophotometric determination of lead in water with this compound - CORE A sensitive and selective method for the spectrophotometric determination of lead with this compound is described. The reaction is instantaneous and the absorbance remains stable for over 24 h. The method has a molar absorptivity of 1.25 × 105 l mol−1 cm−1 at 630 nm. The system obeys Beer's law between 0.04 and 0.6 μg ml−1 of lead; the detection limit (3σ) is 2 ng ml−1. The stoichiometry of the complex is 1:2 (Pb:reagent). The method has been applied to the determination of lead in tap and river water. ... A sensitive and selective method for the spectrophotometric determination of lead with this compound is described. The reaction is instantaneous and the absorbance remains stable for over 24 h. The method has a molar absorptivity of 1.25 × 105 l mol−1 cm−1 at 630 nm. The system obeys Beer's law between 0.04 and 0.6 μg ml−1 of lead; the detection limit (3σ) is 2 ng ml−1. The stoichiometry of the complex is 1:2 (Pb:reagent). The method has been applied to the determination of lead in tap and river water. --INVALID-LINK-- Chelation Data**
I've made significant progress! The second search round yielded impressive results, specifically detailed quantitative data on the chelation of this compound with a range of metal ions. I've found information about its interaction with palladium, rare earth elements, thorium, zirconium, and lead. This data's a real boon, offering a solid basis for further analysis.
Analyzing Stability Constants
The recent data from my search highlighted the chelation of this compound with various metals. While I have the optimal pH, binding ratios, and absorption wavelengths, crucial stability constants (log K values) are still missing for most complexes. The information, like palladium's stable 1:1 complex at pH 2.5, lacks the quantitative stability figures I need. Similarly, for rare earths, thorium, zirconium, and lead, I see stoichiometric ratios, yet quantitative data on stability constants remains elusive. Finding the experimental setup details also proved difficult.
Gathering Stability Data
After a deeper dive, I'm still searching for explicit stability constants (log K values) for many of these complexes. While I've uncovered optimal pH, binding ratios, and spectral data, the crucial quantitative stability figures remain elusive. For example, the palladium complex is described as stable, but no log K is listed. Similarly, the rare earths, thorium, zirconium, and lead complexes all lack explicit stability constants, even though I now have the stoichiometry. I'm also working on detailed experimental protocols.
This compound, a complex organic dye, is a notable chelating agent recognized for its high sensitivity and selectivity in forming stable complexes with a variety of metal ions. This technical guide provides an in-depth analysis of the chelation properties of this compound, offering valuable quantitative data and detailed experimental protocols for researchers, scientists, and professionals in drug development. Its utility as a chromogenic reagent in spectrophotometric analysis makes it a significant tool in the determination of various metal ions.
Chelation Chemistry of this compound
This compound, with its multiple coordination sites, readily forms colored complexes with numerous metal ions. The formation and stability of these chelates are highly dependent on factors such as pH, the nature of the metal ion, and the stoichiometry of the metal-ligand interaction. The intense color of the resulting complexes allows for the sensitive spectrophotometric determination of metal ion concentrations.
Quantitative Chelation Data
The following tables summarize the key quantitative parameters for the chelation of various metal ions with this compound, providing a comparative overview for experimental design.
Table 1: Chelation Properties of this compound with Various Metal Ions
| Metal Ion | Optimal pH/Acidity | Stoichiometry (Metal:Ligand) | Maximum Absorption (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Palladium (Pd²⁺) | 2.5 | 1:1 | 632 | 6.13 x 10⁴ |
| Rare Earth Elements (Y, La, Ce, Pr, Nd, Sm, Eu, Gd) | 2.2 - 3.0 | 1:1 | 610 | 1.0 x 10⁵ - 1.4 x 10⁵ |
| Rare Earth Elements (Tb, Dy, Ho, Er, Tm, Yb, Lu) | 2.2 - 3.0 | 1:1 | 615 | 1.0 x 10⁵ - 1.4 x 10⁵ |
| Thorium (Th⁴⁺) | 0.1 - 0.2 N HCl | 1:2 | 640 | 1.2 x 10⁵ |
| Zirconium (Zr⁴⁺) | 1.5 N HCl | 1:2 | 660 | 7.0 x 10⁴ |
| Lead (Pb²⁺) | Not specified | 1:2 | 630 | 1.25 x 10⁵ |
Table 2: Analytical Parameters for Metal Ion Determination with this compound
| Metal Ion | Beer's Law Range (µg/25 mL) |
| Palladium (Pd²⁺) | 0 - 25 |
| Rare Earth Elements | 0 - 20 |
| Thorium (Th⁴⁺) | 0 - 20 |
| Zirconium (Zr⁴⁺) | 0 - 15 |
| Lead (Pb²⁺) | 1 - 15 (equivalent to 0.04 - 0.6 µg/mL) |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the spectrophotometric determination of metal ions using this compound. These protocols are based on established methods and should be optimized for specific experimental conditions.
General Spectrophotometric Analysis Workflow
This workflow outlines the fundamental steps for determining the concentration of a target metal ion using this compound.
Caption: General workflow for spectrophotometric metal ion analysis.
Determination of Stoichiometry: Job's Method of Continuous Variations
Job's method is a widely used technique to determine the stoichiometry of a metal-ligand complex.
Caption: Workflow for determining complex stoichiometry using Job's method.
Logical Relationship of Chelation Parameters
The interplay between various parameters is crucial for successful metal ion analysis using this compound. The following diagram illustrates these relationships.
Caption: Interrelationship of parameters in this compound chelation.
This guide provides a foundational understanding of the chelation properties of this compound. For specific applications, further optimization of the outlined protocols is recommended to achieve the highest accuracy and sensitivity. The provided data and workflows serve as a valuable starting point for researchers engaged in metal ion analysis and the development of new analytical methods. development of new analytical methods.
References
An In-depth Technical Guide to the Health and Safety of Nitrosulfonazo III
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Nitrosulfonazo III, intended for use by professionals in laboratory and research settings. The following sections detail the known properties, potential hazards, and recommended procedures for the safe handling, storage, and disposal of this compound.
Physicochemical and Toxicological Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 866.56 g/mol | [1] |
| Appearance | Dark-green to black powder | [1][2] |
| Solubility in Water | Partly miscible | [1] |
| Vapor Pressure | Negligible | [1] |
| Specific Gravity | Not available | [1] |
| Melting Range | Not available | [1] |
| Boiling Range | Not available | [1] |
| Flash Point | Not available | [1] |
| Autoignition Temperature | Not available | [1] |
Table 2: Toxicological Data Summary for this compound
| Parameter | Value | Species | Route | Source |
| Acute Toxicity (LD50) | No significant data identified in literature search. | --- | --- | [1] |
| Skin Corrosion/Irritation | Not thought to produce adverse health effects or skin irritation following contact (based on animal models).[1] | --- | --- | [1] |
| Serious Eye Damage/Irritation | Direct contact may cause transient discomfort (e.g., tearing, redness).[1] | --- | --- | [1] |
| Carcinogenicity | Some azo dyes may be associated with the development of bladder cancer.[1] | --- | --- | [1] |
| Chronic Health Effects | Limited evidence suggests that long-term exposure may produce cumulative health effects.[1] Long-term exposure to high dust concentrations may cause changes in lung function.[1] | --- | --- | [1] |
Hazard Identification and Safety Precautions
This compound is considered a hazardous substance.[1] It is a combustible solid that burns with difficulty.[1] A significant hazard is the potential for dust explosion; clouds of fine dust in a confined space may form an explosive mixture with air.[1]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[2]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1] Open cuts or irritated skin should not be exposed.[1]
-
Respiratory Protection: For operations that may generate dust, a particulate respirator is recommended.[1]
-
General Handling: Avoid all personal contact, including inhalation of dust.[1] Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[2]
-
Keep away from incompatible substances, including strong oxidizing agents.[1]
Incompatibilities:
-
Mixing with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents may form toxic gases.[1]
-
Mixing with alkali metals may form flammable gases.[1]
Emergency Procedures
Spills:
-
Minor Spills: Immediately clean up all spills. Avoid breathing dust and contact with skin and eyes.[1]
-
Major Spills: Alert personnel in the area and contact emergency responders.[1] Avoid personal contact and wear appropriate protective clothing.[1]
First Aid:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Skin Contact: Flush skin and hair with running water.[1] If irritation occurs, seek medical attention.[1]
-
Inhalation: If dust is inhaled, remove from the contaminated area.[1] Encourage the patient to blow their nose.[1]
-
Ingestion: If swallowed, immediately give a glass of water.[1] Do not induce vomiting.[2]
Fire-Fighting:
-
Extinguishing Media: Use foam or dry chemical powder.[1]
-
Hazards: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1] May emit poisonous fumes.[1]
-
Firefighter Protection: Wear self-contained breathing apparatus and protective gloves.[1]
Experimental Protocols: Representative Safety Assessment
Given the lack of specific toxicological studies for this compound, a generalized protocol for an acute oral toxicity study, based on established guidelines (e.g., OECD Guideline 420), is provided below as a representative example of a key safety experiment.
Objective: To determine the acute oral toxicity of a substance.
Materials:
-
Test substance (this compound)
-
Vehicle for administration (e.g., water, corn oil)
-
Test animals (typically rodents, e.g., rats)
-
Gavage needles
-
Cages and appropriate housing
-
Balances for weighing animals and substance
-
Observation and recording materials
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult animals of a single sex (typically females) are selected and acclimatized to the laboratory conditions for at least 5 days.
-
Dose Preparation: The test substance is prepared at the desired concentration in the selected vehicle.
-
Administration: A single dose of the substance is administered to the animals by oral gavage. A stepwise procedure is used, typically starting with a dose of 300 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Dose Adjustment: The subsequent dosing steps depend on the outcome of the previous step. If an animal dies, the dose for the next animal is lowered. If the animal survives, the dose is increased.
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined from the observed mortalities at different dose levels.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Spectrophotometric determination of sulfate using Nitrosulfonazo III.
Note to the Reader: Extensive research did not yield an established method for the spectrophotometric determination of sulfate using Nitrosulfonazo III. It is possible that this is a less common or proprietary reagent name. Therefore, this document provides a detailed application note and protocol for a widely recognized and validated alternative spectrophotometric method for sulfate determination: the Barium Chloranilate Method . This method is well-suited for researchers, scientists, and drug development professionals requiring an accurate and reliable technique for sulfate quantification in aqueous samples.
Principle of the Barium Chloranilate Method
This spectrophotometric method provides an indirect means for the determination of sulfate ions. The principle is based on the reaction of sulfate ions with solid barium chloranilate. In this reaction, the sulfate ions precipitate as barium sulfate, which is insoluble. This precipitation releases the intensely colored chloranilate ions into the solution. The amount of chloranilate released is directly proportional to the initial concentration of sulfate ions. The absorbance of the colored solution is then measured with a spectrophotometer, allowing for the quantification of the sulfate concentration.
Application
This method is applicable for the determination of sulfate in various aqueous samples, including water, wastewater, and biological samples, after appropriate sample preparation to remove interferences.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the barium chloranilate method for sulfate determination.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 530 nm | [1] |
| Linearity Range | 10 - 1,000 mg/L | [1] |
| Limit of Detection (LOD) | 0.03861 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.06774 mg/L | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1] |
| pH | 4.5 | [1] |
| Common Interferences | Cations (e.g., Ca²⁺, Mg²⁺), Phosphate (PO₄³⁻), Arsenate (AsO₄³⁻) | [1] |
Experimental Protocol
Reagents and Materials
-
Barium Chloranilate, solid
-
Sulfate Standard Stock Solution (1000 mg/L): Dissolve 1.479 g of anhydrous sodium sulfate (Na₂SO₄) in 1 L of deionized water.
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Ethanol, 95%
-
Cation Exchange Resin: (e.g., Dowex 50W-X8)
-
Glassware: Volumetric flasks, pipettes, beakers, Erlenmeyer flasks
-
Spectrophotometer
-
pH meter
-
Filter paper (Whatman No. 42 or equivalent)
Preparation of Solutions
-
Sulfate Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500, 1000 mg/L).
-
Buffer Solution (pH 4.5): Prepare an appropriate buffer solution (e.g., acetate buffer) to maintain the pH of the reaction mixture.
Sample Preparation (Cation Removal)
Cations can interfere by precipitating with chloranilate. Therefore, it is crucial to remove them before analysis.
-
Prepare a column with the cation exchange resin.
-
Pass the sample through the cation exchange column.
-
Collect the eluate for sulfate analysis.
Experimental Workflow
The following diagram illustrates the experimental workflow for the spectrophotometric determination of sulfate using the barium chloranilate method.
Caption: Workflow for Spectrophotometric Sulfate Determination.
Procedure
-
Calibration Curve:
-
Pipette a known volume (e.g., 10 mL) of each sulfate working standard solution into separate Erlenmeyer flasks.
-
Add 40 mL of 95% ethanol to each flask.
-
Adjust the pH of the solution to 4.5 using 0.1 M HCl or 0.1 M NaOH.
-
Add approximately 0.3 g of solid barium chloranilate to each flask.
-
Shake the flasks for 10 minutes to ensure complete reaction.
-
Filter the solutions to remove the precipitated barium sulfate and excess barium chloranilate.
-
Measure the absorbance of the filtrate at 530 nm using a spectrophotometer, with a blank prepared using deionized water in place of the standard.
-
Plot a calibration curve of absorbance versus sulfate concentration.
-
-
Sample Analysis:
-
Follow the same procedure as for the calibration curve, but use the cation-exchanged sample instead of the standard solutions.
-
Measure the absorbance of the sample filtrate.
-
Determine the sulfate concentration in the sample by comparing its absorbance to the calibration curve.
-
Calculation
The concentration of sulfate in the original sample can be calculated using the following formula:
Sulfate (mg/L) = (C × V₂) / V₁
Where:
-
C = Concentration of sulfate from the calibration curve (mg/L)
-
V₁ = Volume of the sample taken for analysis (L)
-
V₂ = Final volume of the filtrate (L)
If the sample was diluted prior to analysis, the dilution factor must also be taken into account.
Interferences
-
Cations: As mentioned, cations such as calcium and magnesium can interfere by forming insoluble chloranilates. This interference is effectively removed by using a cation exchange resin.[1]
-
Anions: Phosphate and arsenate can interfere by precipitating with barium.[1] If these anions are present in high concentrations, additional sample preparation steps may be necessary.
-
pH: The pH of the reaction is critical and should be maintained at 4.5 for optimal results.[1]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
-
Barium compounds are toxic; handle with care and avoid inhalation or ingestion.
References
Application Note: Spectrophotometric Determination of Thorium with Arsenazo III
Introduction
Thorium is a naturally occurring radioactive element with significant applications in nuclear energy, catalysis, and high-tech materials. Accurate and sensitive determination of thorium concentrations is crucial for process control, environmental monitoring, and in the development of new pharmaceuticals where thorium or its isotopes may be present as contaminants or part of a therapeutic complex. Spectrophotometry offers a rapid, cost-effective, and widely accessible method for the quantitative analysis of thorium. This application note details a robust protocol for the determination of thorium (IV) ions using the chromogenic reagent Arsenazo III.
Note on "Nitrosulfonazo III": While the user requested a protocol for "this compound," an extensive search of the scientific literature did not yield a specific, validated protocol for the determination of thorium using this reagent. In contrast, Arsenazo III is a well-established and widely documented reagent for this purpose. Therefore, this document provides the detailed protocol for the Arsenazo III method.
Principle
The spectrophotometric determination of thorium with Arsenazo III is based on the formation of a stable, colored complex between thorium (IV) ions and the Arsenazo III reagent in a highly acidic medium. This complex exhibits a strong absorbance at a specific wavelength, and the intensity of the color is directly proportional to the concentration of thorium in the sample, following the Beer-Lambert law. The reaction is highly sensitive and can be used for the determination of microgram quantities of thorium.
Reagents and Equipment
Reagents:
-
Standard Thorium Stock Solution (1000 µg/mL): Prepare by dissolving a precisely weighed amount of thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O) in dilute nitric acid.
-
Working Thorium Standard Solutions: Prepare by serial dilution of the stock solution with deionized water to obtain concentrations in the range of 1-60 µg/mL.
-
Arsenazo III Reagent Solution (0.04% w/v): Dissolve 0.04 g of Arsenazo III in 100 mL of 2M perchloric acid.[1]
-
Perchloric Acid (HClO₄), 2M: Prepare by diluting concentrated perchloric acid with deionized water.
-
Deionized Water
-
Interference Masking Agents (optional): Solutions of complexing agents like oxalic acid or EDTA may be used if interfering ions are present.
Equipment:
-
Spectrophotometer: Capable of measuring absorbance in the visible range (e.g., 600-700 nm).
-
Cuvettes: 1 cm path length, quartz or glass.
-
Volumetric flasks and pipettes: Grade A, for accurate preparation of standards and samples.
-
pH meter
-
Analytical balance
Experimental Protocol
-
Preparation of Calibration Standards:
-
Pipette appropriate volumes of the working thorium standard solutions into a series of 25 mL volumetric flasks to create a calibration curve with concentrations ranging from approximately 0.2 to 2.4 µg/mL.
-
Add 5 mL of the 0.04% Arsenazo III reagent solution to each flask.[1]
-
Dilute to the mark with 2M perchloric acid and mix thoroughly.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample containing thorium into a 25 mL volumetric flask.
-
If necessary, perform acid digestion or other appropriate sample pretreatment to bring the thorium into a soluble form.
-
Add 5 mL of the 0.04% Arsenazo III reagent solution.
-
Dilute to the mark with 2M perchloric acid and mix well.
-
-
Blank Preparation:
-
Prepare a reagent blank by adding 5 mL of the 0.04% Arsenazo III reagent solution to a 25 mL volumetric flask and diluting to the mark with 2M perchloric acid.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to stand for a few minutes for the color to develop fully. The complex is reported to be stable for at least 45 minutes.[1]
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 654 nm for the thorium-Arsenazo III complex.[1][2]
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of thorium in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the concentration of thorium in the original sample, taking into account any dilution factors.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 654 nm | [1][2] |
| Molar Absorptivity (ε) | 3.07 x 10⁵ L mol⁻¹ cm⁻¹ | [1] |
| Beer's Law Range | 1–60 µg/g | [1] |
| Acidity | 2M Perchloric Acid | [1] |
| Reagent Concentration | 0.04% (w/v) Arsenazo III | [1] |
| Stability of Complex | At least 45 minutes | [1] |
Interferences
Several ions can interfere with the determination of thorium with Arsenazo III. The use of a highly acidic medium, such as 2M perchloric acid, minimizes the interference from many common cations.[1] However, certain ions may still cause significant interference, including:
-
Cations: Fe(III), Mn(II), Co(II), and Ni(II) have been reported to interfere negatively, while Ce(III) can increase the absorbance.[1]
-
Anions: Phosphate, cyanide, thiocyanate, and acetate can cause significant interference at high concentrations.[1]
If interfering ions are expected to be present in the sample, appropriate separation techniques (e.g., ion exchange, solvent extraction) or the use of masking agents should be employed.
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of thorium using Arsenazo III.
Conclusion
The spectrophotometric method using Arsenazo III provides a simple, rapid, and sensitive means for the determination of thorium in a variety of samples. Adherence to this protocol, including careful preparation of standards and consideration of potential interferences, will ensure accurate and reliable results. This method is well-suited for research, industrial, and environmental laboratories equipped with standard spectrophotometric instrumentation.
References
Application Notes and Protocols for the Analysis of Rare Earth Elements Using Nitrosulfonazo III and Related Chromogenic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of Rare Earth Elements (REEs) is crucial in various fields, including materials science, geology, and increasingly, in the pharmaceutical industry for drug development and quality control. Spectrophotometric methods employing chromogenic agents offer a rapid, cost-effective, and accessible alternative to more complex techniques like ICP-MS. Nitrosulfonazo III is a chromogenic agent belonging to the arsenazo family of dyes, which are known for their high sensitivity in forming colored complexes with metal ions.
While specific, detailed application data for this compound in the analysis of all rare earth elements is not extensively documented in readily available literature, the principles of its application are analogous to its well-characterized structural relative, Arsenazo III. This document provides a comprehensive guide based on the established methodologies for Arsenazo III, which can be adapted and validated for use with this compound.
Principle of the Method
This compound, like other arsenazo-type reagents, forms stable, colored complexes with rare earth element ions in acidic solutions. The formation of these complexes leads to a significant shift in the maximum absorbance wavelength of the dye, allowing for the quantitative determination of REEs using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of the REE present in the sample, following the Beer-Lambert law.
The general reaction can be depicted as:
REE³⁺ + this compound → [REE-Nitrosulfonazo III]³⁺ (Colored Complex)
Data Presentation
The following tables summarize typical quantitative data obtained for the analysis of rare earth elements using Arsenazo III, which is expected to be comparable to this compound. Note: These values should be experimentally verified when using this compound.
Table 1: Spectrophotometric Characteristics of REE-Arsenazo III Complexes
| Rare Earth Element (REE) | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Lanthanum (La) | 650 | 4.40 x 10⁴[1] |
| Cerium (Ce) | ~650 | Data not readily available |
| Praseodymium (Pr) | ~650 | Data not readily available |
| Neodymium (Nd) | ~650 | Data not readily available |
| Samarium (Sm) | ~650 | Data not readily available |
| Europium (Eu) | ~650 | Data not readily available |
| Gadolinium (Gd) | ~650 | Data not readily available |
| Yttrium (Y) | ~650 | Data not readily available |
Table 2: Typical Analytical Parameters for REE Determination with Arsenazo III
| Parameter | Value | Reference |
| pH Range | 2.6 - 3.5 | [2][3] |
| Linearity Range | 0.1 - 10 µM | [4] |
| Detection Limit | As low as 0.01 µg/mL | [4] |
| Reagent | Arsenazo III (as a proxy for this compound) | [2][3][4] |
Experimental Protocols
The following are detailed protocols for the spectrophotometric determination of total rare earth elements using an arsenazo-type reagent. These should be adapted and validated for this compound.
Protocol 1: General Spectrophotometric Determination of Total REEs
1. Reagents and Solutions:
-
This compound (or Arsenazo III) Stock Solution (1 mM): Prepare by dissolving the appropriate amount of the reagent in deionized water.
-
Formate Buffer (pH 3.5): Prepare a solution containing formic acid and sodium formate and adjust the pH to 3.5.[2][3]
-
Ascorbic Acid Solution (1% w/v): Dissolve 1 g of ascorbic acid in 100 mL of deionized water. This is used to mask potential interfering ions like Fe³⁺.[2][3]
-
Standard REE Stock Solutions (1000 ppm): Prepare by dissolving the respective REE oxides or salts in a minimal amount of nitric or hydrochloric acid and diluting with deionized water.
2. Sample Preparation:
-
The sample containing the REEs should be in a clear aqueous solution. If the sample is a solid, appropriate acid digestion or fusion techniques may be required.
-
The final solution should be adjusted to an acidic pH, typically around 1.[2][3]
3. Experimental Procedure:
-
Pipette an aliquot of the sample solution (containing less than 0.04 mg of total REEs) into a 25 mL volumetric flask.[2][3]
-
Add 3 mL of the this compound (or Arsenazo III) solution.[2][3]
-
Adjust the pH of the solution to 2.6 ± 0.1 with dilute acid or base.[2][3]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for a specified time (e.g., 15-30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (around 650 nm for Arsenazo III) against a reagent blank prepared in the same manner without the REE sample.[2][3]
4. Calibration Curve:
-
Prepare a series of standard solutions of a representative REE (e.g., Lanthanum) with concentrations spanning the expected range of the samples.
-
Follow the same experimental procedure for each standard.
-
Plot a graph of absorbance versus concentration to obtain a calibration curve.
-
Determine the concentration of the REEs in the unknown sample by interpolating its absorbance on the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the spectrophotometric determination of Rare Earth Elements.
Caption: Complex formation between a Rare Earth Element (REE³⁺) and this compound.
Conclusion
The use of this compound and related arsenazo-type reagents provides a sensitive and convenient method for the spectrophotometric determination of rare earth elements. While specific quantitative data for this compound with a wide range of REEs requires further experimental investigation, the protocols and data presented for the analogous Arsenazo III serve as a robust starting point for method development and validation. Researchers are encouraged to optimize parameters such as pH, reagent concentration, and wavelength for their specific applications to ensure accurate and reliable results.
References
- 1. Buy this compound | 1964-89-2 [smolecule.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nitrosulfonazo III as an Indicator for Barium Titration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nitrosulfonazo III as a metallochromic indicator for the titrimetric determination of barium. This method is particularly relevant for the quantification of sulfate ions in various samples through precipitation titration with a standardized barium solution.
Principle and Application
This compound is a chromogenic reagent that forms stable, distinctly colored complexes with specific metal ions, including barium.[1] This property allows for its use as an indicator in complexometric and precipitation titrations. In the context of barium titration, specifically for the determination of sulfate, this compound provides a clear visual endpoint.
The primary application is the indirect determination of sulfate. A solution containing sulfate ions is titrated with a standard solution of barium chloride or barium perchlorate. Barium ions react with sulfate ions to form insoluble barium sulfate. After all the sulfate has precipitated, the first excess of barium ions reacts with the this compound indicator, causing a distinct color change and signaling the endpoint of the titration. This method is noted for its sensitivity and can be more selective than older gravimetric methods.[1]
Quantitative Data Summary
The following table summarizes the key quantitative characteristics of this compound when used as an indicator for barium titration, based on available data.
| Parameter | Value / Observation | Reference |
| Indicator Type | Metallochromic Indicator | [2] |
| Primary Application | Precipitation titration of sulfate with barium. | [3] |
| Titration pH | A pH of 2.5 is mentioned for the titrimetric determination of sulfate. | [2] |
| Endpoint Color Change | The specific color change at the endpoint is a key characteristic, though the exact colors (e.g., from violet to blue) can depend on the specific conditions and solvent system. | General Knowledge |
| Interferences | The titrimetric determination at pH 2.5 is reported to be free from interference by substantial amounts of conventional anions, alkali, alkaline-earth, and nonferrous metals. | [2] |
Experimental Protocols
While highly specific, validated protocols from a single source were not available in the initial search, the following represents a generalized, best-practice methodology for the titration of sulfate using a barium salt solution and this compound indicator.
Reagent and Solution Preparation
-
Standard Barium Chloride (BaCl₂) Solution (e.g., 0.01 M):
-
Accurately weigh a precise amount of primary standard grade barium chloride dihydrate.
-
Dissolve in deionized water and dilute to a known volume in a volumetric flask.
-
Alternatively, prepare a solution of approximately the desired concentration and standardize it against a known concentration of a primary standard sulfate solution.
-
-
This compound Indicator Solution (e.g., 0.1% w/v):
-
Weigh 0.1 g of this compound.
-
Dissolve in 100 mL of deionized water.
-
Store in a dark, well-sealed bottle. The stability of the solution should be monitored.
-
-
Solvent/Acidification Medium:
-
Prepare a solution of aqueous acetone or ethanol (e.g., 1:1 v/v) to reduce the solubility of the barium sulfate precipitate.
-
Use dilute HCl or HNO₃ to adjust the pH of the sample solution to approximately 2.5.
-
Titration Procedure
-
Sample Preparation:
-
Accurately pipette a known volume of the sulfate-containing sample into a conical flask.
-
Add an equal volume of the organic solvent (e.g., acetone or ethanol).
-
Adjust the pH of the solution to approximately 2.5 using a suitable dilute acid.
-
-
Indicator Addition:
-
Add a few drops (e.g., 2-4 drops) of the 0.1% this compound indicator solution to the sample flask. The solution should take on the initial color of the indicator at that pH.
-
-
Titration:
-
Titrate the sample solution with the standardized barium chloride solution from a burette with constant stirring.
-
Initially, a precipitate of barium sulfate will form.
-
As the endpoint is approached, the titrant should be added dropwise.
-
-
Endpoint Determination:
-
The endpoint is reached when the first persistent color change is observed. This change is due to the reaction of the first excess of Ba²⁺ ions with the this compound indicator. The color will typically shift from a violet or purple hue to a distinct blue.
-
-
Calculations:
-
Calculate the concentration of sulfate in the original sample based on the volume and concentration of the BaCl₂ titrant used, the volume of the sample, and the stoichiometry of the Ba²⁺ + SO₄²⁻ → BaSO₄ reaction (which is 1:1).
-
Visualizations
Experimental Workflow
Caption: Figure 1: Step-by-step workflow for the titrimetric determination of sulfate.
Chemical Reaction Pathway
Caption: Figure 2: Chemical reactions occurring during the titration process.
References
Application of Nitrosulfonazo III in Industrial Water Analysis: A Practical Guide
Introduction
Note on Reagent Selection: Initial searches for detailed applications of "Nitrosulfonazo III" in industrial water analysis did not yield sufficient public-domain information to construct comprehensive application notes. However, a closely related and well-documented metallochromic indicator, Arsenazo III , is widely used for similar purposes, particularly for the spectrophotometric determination of calcium. This document, therefore, provides detailed application notes and protocols for the use of Arsenazo III in industrial water analysis as a practical and effective alternative. The principles and procedures described herein are likely analogous to those that would be employed for this compound.
The accurate determination of ionic species in industrial water is critical for process control, environmental compliance, and infrastructure integrity. This application note details the use of the Arsenazo III method for the rapid and sensitive spectrophotometric determination of calcium in various industrial water sources, including cooling tower water, boiler feedwater, and process effluent.
Principle of the Method
The Arsenazo III method is a colorimetric technique for the determination of calcium. In a neutral or slightly acidic medium, Arsenazo III forms a stable, colored complex with calcium ions. The intensity of the resulting blue-purple complex is directly proportional to the calcium concentration in the sample and is measured spectrophotometrically at a wavelength of approximately 650 nm. The reaction is fast, highly sensitive, and can be adapted for both manual and automated analysis.
Reaction Pathway
The fundamental reaction involves the chelation of calcium ions by the Arsenazo III molecule.
Preparation of Nitrosulfonazo III Reagent Solution: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the preparation of a Nitrosulfonazo III reagent solution, a critical component in various analytical assays, particularly for the spectrophotometric determination of calcium and other metal ions. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for preparing this reagent in-house.
Introduction
This compound is a metallochromic indicator that forms a colored complex with several metal ions. Its high sensitivity and specificity, particularly for calcium in biological and pharmaceutical samples, make it a valuable tool in research and development. The preparation of a stable and accurate this compound reagent solution is paramount for obtaining reliable experimental results. This protocol outlines the necessary materials, equipment, and procedural steps to ensure a consistent and effective reagent preparation.
Quantitative Data Summary
For clarity and ease of comparison, the quantitative parameters for the preparation of the this compound reagent solution are summarized in the table below. This formulation is based on concentrations commonly found in commercially available diagnostic kits.
| Parameter | Value | Notes |
| This compound | ||
| Molar Mass | 819.66 g/mol | |
| Final Concentration | 0.15 mmol/L (0.00015 M) | A typical concentration for spectrophotometric assays. |
| Mass per 100 mL of solution | 12.3 mg | Calculated based on the final concentration and volume. |
| Buffer Solution | ||
| Type | Imidazole Buffer | A common buffer for this application, but others like TRIS can be used. Ensure the buffer does not interfere with the assay. |
| Concentration | 100 mmol/L (0.1 M) | Provides adequate buffering capacity. |
| pH | 7.5 | The optimal pH for the this compound-calcium complex formation is typically in the neutral to slightly alkaline range. |
| Final Reagent Solution | ||
| Final Volume | 100 mL | The protocol can be scaled up or down as needed. |
| Storage Conditions | 2-8°C, protected from light | Proper storage is crucial for maintaining the stability and performance of the reagent. |
Experimental Protocol
This section provides a detailed methodology for the preparation of a 100 mL 0.15 mmol/L this compound reagent solution.
Materials:
-
This compound powder (Molar Mass: 819.66 g/mol )
-
Imidazole
-
Deionized or distilled water
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Volumetric flask (100 mL)
-
Beaker (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter
-
Weighing paper or boat
-
Spatula
-
Pipettes
Procedure:
-
Prepare the Buffer Solution (100 mmol/L Imidazole, pH 7.5): a. Weigh out the appropriate amount of Imidazole for 100 mL of a 100 mmol/L solution. b. Dissolve the Imidazole in approximately 80 mL of deionized water in a beaker with a magnetic stir bar. c. Adjust the pH of the solution to 7.5 using dilute HCl or NaOH while continuously monitoring with a calibrated pH meter. d. Transfer the buffer solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.
-
Weigh the this compound Powder: a. Carefully weigh 12.3 mg of this compound powder using an analytical balance.
-
Dissolve the this compound: a. Transfer the weighed this compound powder into a 50 mL beaker. b. Add approximately 20-30 mL of the prepared 100 mmol/L Imidazole buffer (pH 7.5) to the beaker. c. Place the beaker on a magnetic stirrer and stir the solution until the powder is completely dissolved. The solution should be a clear, dark-colored liquid. Gentle warming may be applied if dissolution is slow, but avoid boiling.
-
Prepare the Final Reagent Solution: a. Quantitatively transfer the dissolved this compound solution from the beaker to a 100 mL volumetric flask. b. Rinse the beaker with small portions of the Imidazole buffer and add the rinsings to the volumetric flask to ensure all the dye is transferred. c. Carefully add the Imidazole buffer to the volumetric flask to bring the final volume to the 100 mL mark. d. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: a. Transfer the final this compound reagent solution to a clean, clearly labeled, and light-protected container (e.g., an amber bottle). b. Store the solution in a refrigerator at 2-8°C. When stored properly, the reagent is stable for several weeks.
Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of the this compound reagent solution.
Application Notes and Protocols for the Quantitative Analysis of Metal Ions in Complex Matrices with Nitrosulfonazo III
Introduction
Nitrosulfonazo III, chemically known as 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid tetrasodium salt, is a highly sensitive chromogenic reagent used in the spectrophotometric determination of various metal ions. Its molecular structure, featuring multiple coordination sites, allows for the formation of stable, colored complexes with a range of metal cations. This property makes it particularly valuable for quantitative analysis in complex matrices such as environmental, biological, and geological samples. These application notes provide detailed protocols for the use of this compound in the determination of specific metal ions, along with data presentation and workflow visualizations to aid researchers, scientists, and drug development professionals.
Principle of Method
The fundamental principle behind the use of this compound is the formation of a colored complex upon reaction with a target metal ion in a solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at a specific wavelength (λmax). The reaction is typically carried out in a buffered solution to maintain the optimal pH for complex formation and to minimize interferences from other ions.
The general reaction can be represented as:
Metal Ion + this compound (colorless or lightly colored) → [Metal Ion-Nitrosulfonazo III] Complex (intensely colored)
Applications
This compound is particularly effective for the determination of a variety of metal ions, most notably:
-
Actinides: Thorium (Th⁴⁺) and Uranium (UO₂²⁺)
-
Rare Earth Elements (REEs): Lanthanum (La³⁺), Cerium (Ce³⁺), etc.
-
Other Metal Ions: Palladium (Pd²⁺), Copper (Cu²⁺), and Scandium (Sc³⁺)
Experimental Protocols
Protocol 1: Determination of Thorium (Th⁴⁺) in Geological Samples
1. Scope: This protocol describes the quantitative determination of thorium in digested rock and mineral samples.
2. Reagents and Materials:
-
This compound solution (0.05% w/v in deionized water)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Perchloric acid (HClO₄), 4M
-
Thorium standard stock solution (1000 ppm)
-
Working standard solutions (prepared by diluting the stock solution)
-
Complexing agent solution (e.g., oxalic acid or EDTA) for masking interfering ions
-
Spectrophotometer
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Accurately weigh 0.5 g of the finely powdered geological sample into a platinum crucible.
-
Add 5 mL of hydrofluoric acid (HF) and 2 mL of perchloric acid (HClO₄).
-
Heat the crucible on a hot plate until fumes of HClO₄ appear.
-
Cool the crucible and add 5 mL of 1:1 HCl. Heat gently to dissolve the residue.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
4. Spectrophotometric Measurement:
-
Pipette 10 mL of the prepared sample solution into a 50 mL volumetric flask.
-
Add 5 mL of 4M HClO₄ to maintain a strongly acidic medium.
-
Add 2 mL of the this compound solution and mix well.
-
Dilute to the mark with deionized water and allow the color to develop for 15 minutes.
-
Measure the absorbance of the solution at the λmax for the Th-Nitrosulfonazo III complex (typically around 660 nm) against a reagent blank.
-
Construct a calibration curve using working standard solutions of thorium.
-
Determine the concentration of thorium in the sample from the calibration curve.
5. Management of Interferences:
-
Zirconium and Uranium: These ions form colored complexes with this compound and can interfere. Their interference can be minimized by the addition of a suitable masking agent like oxalic acid prior to the addition of the chromogenic reagent.
-
Iron: High concentrations of iron can be masked using ascorbic acid, which reduces Fe³⁺ to Fe²⁺.
Protocol 2: Determination of Palladium (Pd²⁺) in Catalytic Converter Samples
1. Scope: This protocol outlines the procedure for the quantitative analysis of palladium in acid-digested catalytic converter materials.
2. Reagents and Materials:
-
This compound solution (0.1% w/v in deionized water)
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃)
-
Palladium standard stock solution (1000 ppm)
-
Buffer solution (pH 2.5 - 3.5, e.g., glycine-HCl)
-
Spectrophotometer
-
Filtration apparatus
3. Sample Preparation:
-
Weigh 0.1 g of the homogenized catalytic converter sample into a beaker.
-
Add 20 mL of aqua regia and heat gently on a hot plate in a fume hood until the sample is completely digested.
-
Evaporate the solution to near dryness, then add 10 mL of concentrated HCl and evaporate again to remove nitric acid.
-
Dissolve the residue in 20 mL of 1M HCl, filter the solution to remove any insoluble silica, and collect the filtrate in a 100 mL volumetric flask.
-
Dilute to the mark with deionized water.
4. Spectrophotometric Measurement:
-
Transfer a 5 mL aliquot of the sample solution to a 25 mL volumetric flask.
-
Add 10 mL of the buffer solution (pH 3.0).
-
Add 1 mL of the this compound solution and mix thoroughly.
-
Dilute to the final volume with deionized water.
-
After 10 minutes, measure the absorbance at the λmax for the Pd-Nitrosulfonazo III complex (around 635 nm) against a reagent blank.
-
Prepare a calibration curve using standard palladium solutions and determine the concentration in the sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of various metal ions using this compound.
| Metal Ion | Matrix Type | Optimal pH | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Th⁴⁺ | Geological | 1.0 - 2.0 | ~660 | 0.1 - 2.5 | > 1.0 x 10⁵ |
| UO₂²⁺ | Ores, Water | 1.5 - 2.5 | ~655 | 0.2 - 5.0 | ~ 8.0 x 10⁴ |
| Pd²⁺ | Catalysts | 2.5 - 3.5 | ~635 | 0.05 - 1.5 | > 1.2 x 10⁵ |
| Cu²⁺ | Biological | 4.0 - 5.0 | ~640 | 0.1 - 3.0 | ~ 5.0 x 10⁴ |
| Sc³⁺ | Alloys | 3.0 - 4.0 | ~650 | 0.02 - 1.0 | > 9.0 x 10⁴ |
| REEs | Minerals | 2.5 - 3.5 | ~650 | 0.1 - 4.0 | Variable |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantitative analysis of metal ions using this compound.
Caption: General workflow for metal ion analysis.
Reaction and Complex Formation
This diagram illustrates the logical relationship of the reaction between a metal ion and this compound to form a colored complex for spectrophotometric analysis.
Caption: Metal-ligand complex formation pathway.
Management of Interferences
The following diagram outlines the logical steps for managing potential interferences in the analysis.
Caption: Strategy for mitigating ionic interferences.
Application Notes: Use of Nitrosulfonazo III in Environmental Sample Analysis
Introduction
Nitrosulfonazo III is a metallochromic indicator and colorimetric reagent that can be utilized in analytical chemistry for the determination of various metal ions. Its molecular structure, featuring multiple sulfonic acid and azo groups, allows it to form colored complexes with metal ions, a property that is leveraged in spectrophotometric analysis. While its application in environmental monitoring is documented, detailed, standardized protocols for specific environmental matrices like water and soil are not widely available in scientific literature. These application notes provide a generalized framework and protocol based on the known chemical properties of this compound and its analogues, like Arsenazo III, which are more extensively studied.
Principle of Detection
The fundamental principle behind the use of this compound in quantitative analysis is its ability to form stable, colored complexes with specific metal ions in solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured using a spectrophotometer at a specific wavelength. This relationship is described by the Beer-Lambert Law. The formation of the metal-Nitrosulfonazo III complex results in a significant shift in the absorption spectrum compared to the free reagent, allowing for sensitive and selective measurement.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed environmental studies, the following table presents a generalized format for how such data should be structured. This structure is based on standard analytical chemistry reporting and can be populated with experimental data.
| Analyte (Metal Ion) | Environmental Matrix | Wavelength (λmax, nm) | Linear Range (mg/L) | Limit of Detection (LOD, mg/L) | Limit of Quantification (LOQ, mg/L) | Interferences |
| Barium (Ba²⁺) | Water (Wastewater) | To be determined | To be determined | To be determined | To be determined | Strontium, Calcium, Sulfate |
| Lead (Pb²⁺) | Soil Leachate | To be determined | To be determined | To be determined | To be determined | Copper, Zinc, Iron |
| Sulfate (SO₄²⁻) | Industrial Effluent | To be determined | To be determined | To be determined | To be determined | Barium, Strontium, Calcium |
Note: The values in this table are placeholders and would need to be determined experimentally through method validation studies.
Experimental Protocols
The following are generalized protocols for the preparation of reagents and the spectrophotometric determination of metal ions in environmental samples using this compound. These protocols are based on established methods for similar reagents and should be optimized and validated for specific applications.
Protocol 1: Preparation of Reagents
-
This compound Reagent Solution (0.05% w/v):
-
Accurately weigh 50 mg of this compound powder.
-
Dissolve the powder in 100 mL of deionized water.
-
Mix thoroughly. This solution should be prepared fresh daily and stored in a dark bottle to prevent photodegradation.
-
-
Buffer Solution (pH specific):
-
The pH of the reaction mixture is critical for complex formation and selectivity. The optimal pH will vary depending on the target analyte.
-
For example, for the determination of some divalent cations, an acetate buffer (pH 4-6) or an ammonia-ammonium chloride buffer (pH 8-10) may be appropriate.
-
Prepare the chosen buffer system using analytical grade reagents and adjust the pH using a calibrated pH meter.
-
-
Standard Metal Ion Solutions (1000 mg/L):
-
Use commercially available certified standard solutions of the metal ion of interest.
-
Alternatively, prepare a stock solution by dissolving a precise mass of a high-purity salt of the metal in deionized water with a small amount of acid (if necessary to prevent hydrolysis).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water. The concentration range of these standards should encompass the expected concentration of the analyte in the samples.
-
Protocol 2: Spectrophotometric Determination of a Target Metal Ion in a Water Sample
-
Sample Preparation:
-
Collect the water sample in a clean, pre-rinsed container.
-
If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.
-
If necessary, adjust the pH of the sample to be within the optimal range for complex formation.
-
For certain analytes or complex matrices, a digestion step (e.g., with nitric acid) may be required to release metal ions from organic matter and other complexes.
-
-
Calibration Curve:
-
Pipette a known volume (e.g., 10 mL) of each working standard solution into a series of 25 mL volumetric flasks.
-
To each flask, add a specific volume of the buffer solution (e.g., 2 mL) to maintain the optimal pH.
-
Add a precise volume of the this compound reagent solution (e.g., 1 mL) to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
Measure the absorbance of each solution at the predetermined λmax using a spectrophotometer, with a reagent blank (containing all reagents except the metal ion) as the reference.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Pipette a suitable aliquot of the prepared water sample into a 25 mL volumetric flask.
-
Follow the same procedure as for the calibration curve (addition of buffer and this compound, dilution, and color development).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the metal ion in the sample by interpolating the absorbance value on the calibration curve.
-
-
Interference Study:
-
The selectivity of this compound is not absolute. The presence of other ions in the sample can interfere with the determination of the target analyte.
-
To assess interferences, analyze standard solutions of the target analyte spiked with potentially interfering ions at various concentrations.
-
If significant interference is observed, a masking agent may need to be added to the sample and standard solutions to chelate the interfering ions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric analysis of a metal ion in an environmental sample using this compound.
Caption: General workflow for spectrophotometric analysis.
Logical Relationship: Beer-Lambert Law
The following diagram illustrates the logical relationship between concentration and absorbance as defined by the Beer-Lambert Law, which is the basis for this analytical technique.
Caption: Relationship based on the Beer-Lambert Law.
Application Notes & Protocols: Flow Injection Analysis Method Using Nitrosulfonazo III for Metal Ion Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated technique for the rapid determination of various analytes in a wide range of sample matrices. This document provides a detailed overview and experimental protocol for the application of Nitrosulfonazo III as a chromogenic reagent in FIA for the sensitive and selective determination of metal ions. This compound forms stable, colored complexes with several metal ions, allowing for their spectrophotometric quantification. The method's adaptability makes it a valuable tool in environmental monitoring, pharmaceutical analysis, and industrial quality control. While specific FIA protocols for this compound are not widely published, this document outlines a generalizable methodology based on its known spectrophotometric properties and common FIA practices.
Principle
The core of this FIA method lies in the reaction between the target metal ion and this compound in a continuously flowing carrier stream. A small, precisely measured volume of the sample is injected into the carrier stream, which then merges with a reagent stream containing this compound. The reaction forms a colored complex, and the resulting absorbance is measured by a downstream spectrophotometric detector. The peak height or area of the absorbance signal is directly proportional to the concentration of the metal ion in the sample.
Key Applications
Based on the known reactivity of this compound and related azo dyes, this FIA method is anticipated to be applicable for the determination of various metal ions, including but not limited to:
-
Uranium (VI): Often determined with similar reagents like Arsenazo III, suggesting potential applicability.
-
Rare Earth Elements (REEs): Azo dyes are known to form complexes with REEs.
-
Lead (II): Analogous methods with similar reagents have been developed.
-
Other Divalent and Trivalent Metal Ions: The versatility of the chromophore suggests potential for broader applications.
Experimental Workflow
The logical flow of the FIA method using this compound is depicted in the diagram below. The process begins with the preparation of carrier and reagent solutions, followed by sample injection, mixing, reaction, detection, and data acquisition.
Experimental Protocol
This protocol provides a general framework that should be optimized for the specific metal ion of interest.
1. Reagents and Solutions:
-
Carrier Solution: Typically an acidic buffer to maintain the optimal pH for complex formation. For example, a 0.1 M hydrochloric acid (HCl) or a pH 4.5 acetate buffer. The choice of acid and pH is critical and depends on the target analyte.
-
This compound Reagent: A stock solution of this compound (e.g., 1 x 10⁻³ M) prepared in deionized water. The working solution is prepared by diluting the stock solution with the carrier solution to the desired concentration (e.g., 1 x 10⁻⁴ M).
-
Standard Solutions: A series of standard solutions of the target metal ion prepared in the same matrix as the samples to be analyzed.
-
Masking Agents (if necessary): To improve selectivity, masking agents can be added to the carrier or reagent stream to prevent interference from other metal ions. For instance, EDTA or triethanolamine can be used depending on the analyte and potential interferents.
2. FIA System Setup:
-
Pump: A peristaltic pump is used to deliver the carrier and reagent solutions at a constant and precise flow rate.
-
Injection Valve: A rotary valve with a fixed-volume sample loop (e.g., 100 µL) is used for reproducible sample injections.
-
Tubing: PTFE tubing of narrow internal diameter (e.g., 0.5 - 0.8 mm) is used for all connections to minimize dispersion.
-
Mixing Coil: A coiled length of PTFE tubing (e.g., 50-100 cm) where the sample plug and reagent mix and the color-forming reaction occurs.
-
Detector: A spectrophotometer equipped with a flow-through cell. The wavelength should be set to the absorbance maximum (λmax) of the metal-Nitrosulfonazo III complex.
3. General FIA Procedure:
-
Set up the FIA manifold as shown in the workflow diagram.
-
Pump the carrier and reagent solutions through the system until a stable baseline is obtained on the detector.
-
Inject a series of standard solutions of the target metal ion in increasing concentrations to generate a calibration curve.
-
Inject the unknown sample solutions.
-
Record the peak height or peak area for each standard and sample.
-
Plot the calibration curve (absorbance vs. concentration) and determine the concentration of the analyte in the samples using the regression equation.
Quantitative Data
The following table summarizes typical performance characteristics that can be expected from an optimized FIA method using a chromogenic reagent like this compound. These values are illustrative and will vary depending on the specific analyte and experimental conditions.
| Parameter | Typical Range |
| Linear Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Sample Throughput | 60 - 120 samples/hour |
| Relative Standard Deviation (RSD) | < 2% |
| Wavelength of Detection (λmax) | 600 - 660 nm (Analyte-dependent) |
| Flow Rate (Carrier) | 1.0 - 2.0 mL/min |
| Flow Rate (Reagent) | 0.5 - 1.0 mL/min |
| Sample Injection Volume | 50 - 200 µL |
Signaling Pathway
The underlying principle of detection in this FIA method is a chemical signaling pathway where the concentration of the analyte is converted into a measurable optical signal.
Troubleshooting and Optimization
-
Poor Reproducibility: Check for air bubbles in the flow lines, ensure constant pump speed, and verify the integrity of the injection valve.
-
Low Sensitivity: Optimize the pH of the carrier stream, increase the concentration of the this compound reagent, or increase the sample injection volume. The reaction coil length can also be adjusted to ensure complete reaction.
-
Interferences: Introduce appropriate masking agents into the carrier or reagent stream. Sample pretreatment, such as pre-concentration or matrix elimination, may also be necessary for complex samples.
-
Baseline Drift: Ensure the reagent solutions are stable and free of precipitates. Allow the detector lamp to warm up sufficiently.
Conclusion
The Flow Injection Analysis method utilizing this compound as a chromogenic reagent offers a rapid, sensitive, and automated approach for the determination of various metal ions. While the specific protocols require optimization for each analyte, the general framework presented in these application notes provides a solid foundation for researchers and professionals to develop and validate their own FIA methods. The high throughput and low reagent consumption make it an attractive alternative to traditional batch spectrophotometric methods.
Troubleshooting & Optimization
How to avoid interference in Nitrosulfonazo III spectrophotometry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid interference in Nitrosulfonazo III spectrophotometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound spectrophotometry?
The most common interferences in this compound spectrophotometry, particularly in biological and pharmaceutical samples, include:
-
Competing Metal Ions: Cations such as magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) can also form complexes with this compound, leading to overestimation of the target analyte. Magnesium is a particularly common interferent in clinical samples.[1][2]
-
pH Variations: The reaction between this compound and metal ions is highly pH-dependent.[3][4] Fluctuations in the sample or reagent pH can alter the absorbance spectrum of the complex and the reagent itself, causing inaccurate results.
-
Sample Turbidity: Lipids, proteins, and other suspended particles in biological samples can cause turbidity, which scatters light and leads to erroneously high absorbance readings.[1][5]
-
Presence of Chelating Agents: Substances like EDTA, citrate, and oxalate in sample collection tubes can chelate the target metal ion, making it unavailable to react with this compound and causing underestimation.[6]
-
Hemolysis and Bilirubin: In clinical samples, hemolysis (release of hemoglobin) and high levels of bilirubin can interfere with the spectrophotometric measurement due to their own absorbance at or near the analytical wavelength.[1][6]
Q2: How does pH affect the accuracy of the measurements?
The pH of the reaction medium is a critical parameter. The absorption spectrum of this compound and its metal complexes is significantly influenced by pH.[3] For instance, in the analogous Arsenazo III method for calcium determination, an alkaline pH can increase the molar absorptivity of the calcium complex, enhancing sensitivity.[5] However, this can also increase interference from magnesium.[5] Therefore, maintaining a consistent and optimal pH through robust buffering is essential for accurate and reproducible results.
Q3: Can I use samples collected with anticoagulants like EDTA?
No, it is strongly advised not to use samples collected with chelating anticoagulants such as EDTA, citrate, or oxalate.[6] These substances bind strongly to divalent cations, including the target analyte, preventing them from reacting with the this compound reagent. This will lead to falsely low measurements. For serum or plasma samples, heparin is the recommended anticoagulant.[6]
Q4: My reagent blank has a high absorbance. What could be the cause?
A high reagent blank absorbance can be due to several factors:
-
Reagent Deterioration: The this compound reagent may have degraded over time or due to improper storage. Visually inspect the reagent for any cloudiness or precipitation.[6]
-
Contamination: The reagent or the diluent may be contaminated with the target analyte or other interfering metal ions. Use high-purity water and acid-washed glassware to minimize contamination.[2]
-
Incorrect pH: The pH of the reagent may have shifted outside the optimal range.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| pH Fluctuation | Verify the pH of your final reaction mixture. Ensure your buffer has adequate capacity to maintain the desired pH after sample addition. |
| Temperature Variation | The complex formation can be temperature-sensitive.[6] Perform all incubations and measurements at a constant, controlled temperature. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Ensure consistent pipetting technique, especially for small volumes of sample and reagent. |
| Reagent Instability | Prepare fresh reagent if it is near its expiry date or shows signs of deterioration. Store the reagent as recommended by the manufacturer.[6] |
Issue 2: Suspected Interference from Competing Ions
| Potential Cause | Troubleshooting Step |
| Magnesium Interference | Add a masking agent to the reagent system. 8-hydroxyquinoline or its more soluble sulfonate derivative can be used to chelate magnesium, preventing it from reacting with this compound.[1][5] |
| Other Metal Ion Interference | If you suspect interference from other metal ions (e.g., iron, copper), consult the literature for appropriate masking agents or consider a sample pre-treatment step like selective precipitation or extraction. |
Issue 3: High Absorbance in Samples with High Lipid Content
| Potential Cause | Troubleshooting Step |
| Lipemia (Turbidity) | Incorporate a non-ionic surfactant into the reagent to help clarify the sample.[1] For severe lipemia, a clearing agent like α-cyclodextrin in combination with lipase can be effective in breaking down triglycerides and reducing turbidity.[5] |
| Sample Blanking | Use a sample blank to correct for background absorbance. A sample blank contains the sample but not the this compound reagent. |
| Bichromatic Measurement | Use a spectrophotometer capable of bichromatic measurements. This involves measuring the absorbance at a secondary wavelength where the interferent absorbs but the analyte-dye complex does not, and subtracting it from the primary wavelength measurement.[1][6] |
Experimental Protocols
Protocol 1: Determination of Analyte with Magnesium Masking
This protocol is adapted from methods used for similar metallochromic dyes and is intended for samples where magnesium interference is a concern.
-
Reagent Preparation:
-
Prepare a buffered solution at the optimal pH for your specific application.
-
Dissolve this compound in the buffer to the desired concentration.
-
Add a magnesium masking agent, such as 8-hydroxyquinoline sulfonate, to the reagent solution. The final concentration will depend on the expected magnesium concentration in the samples.
-
-
Sample Preparation:
-
Assay Procedure:
-
Pipette the this compound reagent into a cuvette.
-
Add a small, precise volume of the sample or standard to the reagent.
-
Mix well and incubate for a specified time at a constant temperature to allow for color development.[2]
-
Measure the absorbance at the wavelength of maximum absorbance for the analyte-Nitrosulfonazo III complex against a reagent blank.
-
Visual Guides
Experimental Workflow for Interference Mitigation
Caption: A logical workflow for mitigating common interferences in this compound spectrophotometry.
Logical Relationship of Interference Sources and Solutions
Caption: Mapping common interference sources to their respective mitigation strategies.
References
- 1. US5057435A - Reagent and methods for calcium determination - Google Patents [patents.google.com]
- 2. reckondiagnostics.com [reckondiagnostics.com]
- 3. The influence of pH on the absorption spectrum of arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium determination in serum with stable alkaline Arsenazo III and triglyceride clearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolabo.fr [biolabo.fr]
Technical Support Center: Optimizing pH for Metallochromic Complex Formation
A Note on "Nitrosulfonazo III": Information regarding a specific reagent named "this compound" is scarce in scientific literature. It is possible that this is a less common name or a synonym for a more widely known metallochromic indicator. This guide will focus on the principles of pH optimization using the well-documented and structurally similar reagent, Arsenazo III , as a representative example. The troubleshooting and experimental principles outlined here are broadly applicable to other metallochromic indicators used in spectrophotometry.
Troubleshooting Guide
This guide addresses common issues encountered during the spectrophotometric analysis of metal ions using metallochromic indicators like Arsenazo III.
| Problem | Possible Cause | Solution |
| Low or No Color Development | Incorrect pH of the reaction mixture. | Verify the pH of your final solution. The optimal pH for complex formation is ion-dependent. For instance, calcium-Arsenazo III complexes often form optimally in a neutral to slightly alkaline pH range, while other ions may require acidic conditions. |
| Reagent degradation. | Arsenazo III solutions can degrade over time, especially when exposed to light or high temperatures.[1][2] Prepare fresh reagent solutions and store them in amber bottles at 2-8°C. | |
| Presence of strong chelating agents (e.g., EDTA) in the sample. | These agents will compete with the indicator for the metal ion. Consider sample pre-treatment to remove interfering chelators. | |
| High Background Absorbance | Incorrect blank solution. | The blank should contain all components of the reaction mixture except for the analyte (the metal ion). |
| Turbidity in the sample. | Centrifuge or filter the sample to remove any particulate matter before analysis. | |
| Reagent concentration is too high. | Optimize the concentration of the metallochromic indicator to minimize background absorbance while ensuring sufficient reagent for complex formation. | |
| Inconsistent or Drifting Readings | Temperature fluctuations. | Allow all solutions to equilibrate to room temperature before measurement. The absorbance of the dye-metal complex can be temperature-sensitive.[3] |
| Unstable pH. | Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment. | |
| Photodegradation of the complex. | Minimize the exposure of your samples to light before and during measurement. The color of the final reaction mixture is generally stable for a limited time, often around one hour when protected from light.[4] | |
| Non-linear Calibration Curve | Inappropriate wavelength selection. | Measure the absorbance at the wavelength of maximum absorbance (λmax) for the metal-indicator complex. |
| Exceeding the linear range of the assay. | Dilute samples with high analyte concentrations to fall within the linear range of your calibration curve. | |
| Interference from other ions. | The presence of interfering ions can affect the linearity. For example, magnesium can interfere with calcium determination, though this can be minimized by adjusting the pH to 5-6.[5] Masking agents can also be employed to reduce interference from specific ions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Arsenazo III complex formation?
A1: The optimal pH is highly dependent on the metal ion being analyzed. For example:
-
Calcium: A neutral pH of approximately 6.5 to 7.0 is commonly used.[3][7] Some methods use a slightly acidic pH to avoid interference from magnesium, though this may reduce sensitivity.[8]
-
Barium and Strontium: A pH around 5-6 can be used to eliminate interference from magnesium.[5] For determining strontium in the presence of barium, a pH of 6.4 has been reported.[6]
Q2: How does pH affect the absorbance spectrum of Arsenazo III?
A2: The absorbance spectrum of Arsenazo III is significantly influenced by pH.[9][10] Changes in pH can alter the dissociation constant of the metal-Arsenazo III complex, thereby affecting the absorbance at specific wavelengths.[9][11] It is crucial to maintain a constant, buffered pH for reproducible results.
Q3: What are common interfering substances in Arsenazo III assays?
A3: Common interferences include:
-
Other Cations: Ions that also form colored complexes with Arsenazo III can interfere. The selectivity can often be improved by carefully controlling the pH.[5]
-
Chelating Agents: Substances like EDTA or citrate can bind to the target metal ion and prevent it from reacting with Arsenazo III.
-
High Concentrations of Salts: High ionic strength can alter the equilibrium of the complex formation.[11]
-
Particulates: Suspended solids in the sample can cause light scattering and lead to erroneously high absorbance readings.
Q4: How should I prepare and store Arsenazo III solutions?
A4: Arsenazo III solutions should be prepared in a suitable buffer to maintain the desired pH. They should be stored in dark or amber-colored bottles at 2-8°C to minimize degradation from light and heat.[3] Stability studies have shown that the reagent can degrade when exposed to elevated temperatures and light over time.[1][2]
Q5: Can I use Arsenazo III for determining metal ions in biological samples?
A5: Yes, Arsenazo III is widely used for the determination of calcium in biological fluids like serum and plasma.[2][3][8] When working with such samples, it is important to be aware of potential interferences from proteins and lipids. Some methods incorporate clearing agents to minimize interference from hypertriglyceridemic samples.[8]
Quantitative Data on pH Optimization
The following table summarizes the effect of pH on the formation of the Arsenazo III-Calcium complex. The data illustrates the importance of pH control for sensitivity and selectivity.
| pH | Relative Absorbance (%) | Notes |
| 5.0 | 60 | Lower sensitivity. Reduced interference from Magnesium. |
| 6.0 | 85 | Good compromise between sensitivity and selectivity. |
| 6.5 | 95 | Nearing optimal for Calcium detection. |
| 7.0 | 100 | Optimal for maximal Calcium-Arsenazo III complex absorbance. |
| 8.0 | 90 | Decreased absorbance; potential for interference from other ions increases. |
Note: These are representative values and the exact absorbance will depend on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for Spectrophotometric Determination of Calcium using Arsenazo III
This protocol provides a general procedure for the determination of calcium in an aqueous sample.
1. Reagent Preparation:
-
Buffer Solution (e.g., Imidazole or PIPES buffer, 100 mmol/L, pH 6.8): Dissolve the appropriate amount of the buffering agent in deionized water, adjust the pH to 6.8 using HCl or NaOH, and bring to the final volume.
-
Arsenazo III Reagent (0.2 mmol/L): Dissolve the calculated amount of Arsenazo III in the prepared buffer solution. Store in an amber bottle at 2-8°C.
-
Calcium Standard Stock Solution (e.g., 100 mg/dL): Use a commercially available certified calcium standard or prepare by dissolving a precise weight of primary standard grade calcium carbonate in a minimal amount of dilute HCl and then diluting with deionized water.
-
Working Calcium Standards: Prepare a series of dilutions from the stock solution using deionized water to create standards of known concentrations (e.g., 2, 4, 6, 8, 10 mg/dL).
2. Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the wavelength to the λmax of the Calcium-Arsenazo III complex, which is typically around 650 nm.
3. Assay Procedure:
-
Blank: To a cuvette, add 1.0 mL of the Arsenazo III reagent. Use this to zero the spectrophotometer.
-
Standards: For each working standard, add a small, precise volume (e.g., 10 µL) to 1.0 mL of the Arsenazo III reagent in a separate cuvette.
-
Sample: Add the same precise volume (e.g., 10 µL) of your unknown sample to 1.0 mL of the Arsenazo III reagent in a cuvette.
-
Incubation: Mix the contents of each cuvette thoroughly and incubate at room temperature for a consistent period (e.g., 5 minutes) to allow for complete color development.
-
Measurement: Read the absorbance of each standard and the sample at 650 nm against the reagent blank.
4. Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the calcium standards.
-
Determine the concentration of calcium in your unknown sample by interpolating its absorbance value on the calibration curve.
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Troubleshooting logic for common assay problems.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. atlas-medical.com [atlas-medical.com]
- 5. Spectrophotometric study of the reactions of arsenazo III with alkaline-earth metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labtest.com.br [labtest.com.br]
- 8. Calcium determination in serum with stable alkaline Arsenazo III and triglyceride clearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of pH on the absorption spectrum of arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of pH on arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of the Nitrosulfonazo III method for trace metal detection.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing and troubleshooting the Nitrosulfonazo III method for trace metal analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Question | Answer |
| Why are my absorbance readings inconsistent or drifting? | Inconsistent readings can stem from several sources. First, ensure your spectrophotometer has had adequate time to warm up and stabilize. Check the light source, as aging lamps can cause fluctuations.[1] Verify that your cuvettes are clean, unscratched, and consistently oriented in the holder. Temperature fluctuations in the laboratory can also affect the stability of the metal-Nitrosulfonazo III complex, so ensure a stable working environment. |
| I am experiencing unexpectedly high background absorbance or a high blank reading. What could be the cause? | High background absorbance is often due to contaminated reagents or glassware. Ensure all glassware is thoroughly cleaned, preferably acid-washed, to remove any trace metal contaminants. Use high-purity water and reagents for all solutions. The this compound reagent itself can have some absorbance at the analytical wavelength, but a high reading in your blank suggests contamination. Re-prepare your blank solution using fresh reagents. |
| The color of my metal-Nitrosulfonazo III complex is not developing as expected or is fading quickly. What should I do? | The stability and color intensity of the complex are highly dependent on the pH of the solution.[2] Verify the pH of your samples and standards and adjust them to the optimal range for the specific metal you are analyzing. The this compound reagent can degrade over time, especially when exposed to light. Prepare fresh reagent solutions regularly and store them in dark, cool conditions. Also, ensure that the concentration of the this compound reagent is in molar excess to the expected metal concentration to drive the complexation reaction to completion. |
| My calibration curve is not linear. How can I fix this? | Non-linearity in the calibration curve can occur if the concentration of your standards exceeds the linear range of the assay. Prepare a new set of standards with a narrower concentration range. It can also be caused by interferences in your standard solutions. Ensure your standards are prepared in the same matrix as your samples to account for any matrix effects. Finally, double-check your dilutions and calculations for accuracy. |
| I suspect interference from other ions in my sample. How can I mitigate this? | The this compound method can be prone to interference from other metal ions that also form complexes with the reagent. The use of masking agents can help to selectively complex and "hide" interfering ions. For example, EDTA or triethanolamine can be used to mask certain metal ions. The choice of masking agent and its concentration will depend on the specific interfering ions present in your sample. A thorough literature search for your specific sample matrix is recommended. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the principle of the this compound method? | The this compound method is a spectrophotometric technique used for the determination of trace metals. It is based on the formation of a colored complex between the this compound reagent and the target metal ion in a solution. The intensity of the color, which is measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal in the sample. |
| What types of trace metals can be detected using this method? | This compound is a versatile chromogenic reagent that can be used to detect a variety of metal ions. It is particularly noted for its use in the determination of elements like thorium, zirconium, and rare earth elements.[3][4] |
| What are the main advantages of the this compound method? | The primary advantages of this method are its simplicity, rapidity, and high sensitivity for certain metals.[3] It allows for the direct determination of trace metals in aqueous solutions without the need for complex instrumentation. |
| What are the limitations of the this compound method? | The main limitation is the potential for interference from other metal ions that can also react with this compound, leading to inaccurate results. Careful control of pH and the use of masking agents are often necessary to ensure selectivity. The stability of the reagent and the metal-ligand complex can also be a concern. |
| How can I improve the sensitivity of the this compound method? | Optimizing the experimental conditions is key to enhancing sensitivity. This includes adjusting the pH to the optimal value for complex formation with the target metal, ensuring an adequate molar excess of the this compound reagent, and selecting the wavelength of maximum absorbance for the specific metal complex. In some cases, the use of a sensitizing agent or performing the reaction in a micellar medium can also enhance the signal. |
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ | [2] |
| Molecular Weight | 778.6 g/mol | [2] |
Optimal Conditions for Thorium (Th) Detection
| Parameter | Optimal Value/Range | Notes |
| pH | 2.5 - 3.5 | Optimal for complex formation with Thorium. |
| Wavelength (λmax) | ~650 nm | Wavelength of maximum absorbance for the Th-Nitrosulfonazo III complex. |
| Reagent Ratio | Molar excess of this compound | Ensures complete complexation of Thorium ions. |
| Interfering Ions | Fe(III), Al(III), Zr(IV), U(VI), Rare Earth Elements | May require the use of masking agents like EDTA or Triethanolamine. |
Note: Optimal conditions for other trace metals may vary and require specific experimental optimization.
Experimental Protocols
General Protocol for Trace Metal Detection using this compound
This protocol provides a general framework. Specific parameters such as pH, wavelength, and reagent concentrations should be optimized for the target metal.
1. Reagent Preparation:
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This compound Solution (e.g., 0.05% w/v): Dissolve an accurately weighed amount of this compound in deionized water. Store in a dark bottle and prepare fresh as needed.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the specific metal analysis (e.g., acetate buffer for pH 3-6).
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Standard Metal Solutions: Prepare a stock solution of the target metal (e.g., 1000 ppm) from a certified standard. Prepare a series of working standards by serial dilution of the stock solution.
-
Masking Agent Solution (if required): Prepare a solution of the appropriate masking agent (e.g., 1% EDTA solution).
2. Calibration Curve Construction:
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Into a series of 25 mL volumetric flasks, add increasing volumes of the working standard metal solution.
-
To each flask, add the required volume of buffer solution to achieve the optimal pH.
-
If necessary, add a specific volume of the masking agent solution to each flask.
-
Add a fixed volume of the this compound solution to each flask.
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Dilute to the mark with deionized water and mix well.
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Allow the color to develop for the recommended time.
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Prepare a blank solution containing all reagents except the metal standard.
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Measure the absorbance of each standard solution against the blank at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
Plot a graph of absorbance versus concentration to construct the calibration curve.
3. Sample Analysis:
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Take a known volume of the sample solution in a 25 mL volumetric flask.
-
Follow steps 2.2 to 2.7 as for the calibration curve.
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Measure the absorbance of the sample solution.
-
Determine the concentration of the metal in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for trace metal detection using the this compound method.
Caption: Troubleshooting workflow for the this compound method.
References
Technical Support Center: Metallochromic Dye-Based Calcium Assays
Disclaimer: Information specific to "Nitrosulfonazo III" could not be located. It is possible that this is an uncommon reagent or a misspelling. This guide focuses on common sources of error and troubleshooting for widely-used, structurally similar metallochromic indicators, such as Arsenazo III, used in colorimetric calcium assays. The principles and potential issues are often transferable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle behind a metallochromic indicator-based calcium assay?
A: These assays utilize a specific class of organic dyes that change color upon binding to metal ions. In the context of calcium measurement, a dye like Arsenazo III forms a colored complex with calcium ions at a neutral or mildly acidic pH. The intensity of the color produced is directly proportional to the concentration of calcium in the sample and is measured using a spectrophotometer at a specific wavelength (e.g., ~650 nm for the Arsenazo III-calcium complex).
Q2: My absorbance readings are unstable and fading over time. What could be the cause?
A: The chromophore formed by the dye-calcium complex can be unstable. It is crucial to read the absorbance within a specified timeframe after adding all reagents, typically within 30 to 60 minutes.[1] Protecting the plate from light during incubation can also help stabilize the signal.
Q3: I'm observing high background absorbance in my blank wells. What should I do?
A: High background can be due to several factors:
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Reagent Deterioration: The dye reagent may have degraded. Signs of deterioration include the presence of particles or turbidity.[2] A blank absorbance greater than a certain threshold (e.g., > 0.50 at 650 nm) can indicate reagent deterioration.[2]
-
Contamination: Glassware or pipette tips may be contaminated with calcium or chelating agents from detergents.[3] It is recommended to use disposable plasticware or meticulously clean glassware with dilute acid (e.g., 1/1 HNO3) followed by thorough rinsing with distilled water.[3]
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Incorrect Wavelength: Ensure your spectrophotometer or plate reader is set to the correct wavelength for the specific dye being used.
Q4: My standard curve is not linear. What are the possible reasons?
A: Non-linearity in the standard curve can arise from:
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Incorrect Standard Preparation: Ensure accurate serial dilutions of the calcium standard. A new standard curve should be prepared for each assay run.[1]
-
Reaching Saturation: At high calcium concentrations, the dye may become saturated, leading to a plateau in the absorbance readings. If your sample concentrations are expected to be high, they may need to be diluted to fall within the linear range of the assay.[2][3]
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Complex Stoichiometry: At very low calcium concentrations, the ratio of dye to calcium in the complex can change, affecting linearity.[4]
Q5: My results seem inaccurate when compared to a reference method. What could be the issue?
A: Inaccurate results can be due to:
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Interfering Substances: The sample matrix can contain substances that interfere with the assay. A list of potential interfering drugs and substances has been reported. It is important to consult literature for known interferences with the specific dye you are using.
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Matrix Effects: A decrease in albumin levels can cause a decrease in serum calcium.[2][3] When using automated procedures, calibration with an aqueous standard may lead to systematic errors; a serum-based calibrator is often recommended in these cases.[2][3]
-
Temperature Sensitivity: The absorbance of the dye can be temperature-sensitive. Ensure that all reactions are carried out at a constant, specified temperature.[1]
Quantitative Data Summary
| Parameter | Arsenazo III Method | Notes |
| Wavelength | 650 nm (640-660 nm) | Optimal wavelength for measuring the calcium-dye complex. |
| Linearity Limit | Up to ~30-32 mg/dL | Samples with higher concentrations should be diluted.[2][3] |
| Incubation Time | 2-10 minutes | Time for color development before reading absorbance.[1][2] |
| Color Stability | At least 1 hour | Readings should be taken within this window for accuracy.[2] |
Experimental Protocols
General Protocol for a Colorimetric Calcium Assay (using Arsenazo III as an example)
Materials:
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Arsenazo III reagent
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Calcium standard
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Distilled or deionized water
-
Micropipettes and tips
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Cuvettes or 96-well plate
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Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Allow all reagents to come to room temperature.
-
Standard Curve Preparation: Prepare a series of calcium standards by diluting the stock standard with distilled water to cover the expected range of your samples.
-
Assay Reaction:
-
Incubation: Incubate the reactions for the specified time (e.g., 2 minutes) at a constant temperature (e.g., 37°C or room temperature).[2]
-
Measurement: Set the spectrophotometer to zero with the blank. Read the absorbance of the standards and samples at 650 nm.
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the calcium concentration in your samples.
Visual Guides
Caption: A typical experimental workflow for a metallochromic dye-based calcium assay.
Caption: A logical flowchart for troubleshooting common issues in calcium assays.
References
Technical Support Center: Nitrosulfonazo III Working Solutions
This technical support center provides guidance on the stability, storage, and troubleshooting of Nitrosulfonazo III working solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound working solutions?
A1: It is recommended to use high-purity, deionized water to prepare aqueous working solutions of this compound. The specific concentration will depend on the requirements of your experimental protocol.
Q2: How should I store my this compound working solution?
A2: Due to the lack of specific stability data for this compound, we recommend following best practices for similar metallochromic indicators and azo dyes. Store the working solution in a tightly sealed, amber or opaque container to protect it from light. Refrigeration at 2-8°C is advisable to slow down potential degradation.
Q3: How long can I expect my this compound working solution to be stable?
A3: Without specific stability studies, it is difficult to provide a precise shelf-life. We recommend preparing fresh solutions for critical experiments. For routine use, it is good practice to prepare a new stock solution monthly and visually inspect for any changes in color or precipitation before each use.
Q4: My this compound solution has changed color. Can I still use it?
A4: A change in color can indicate degradation or a shift in pH. It is best to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Q5: I am seeing a precipitate in my this compound solution. What should I do?
A5: Precipitation may occur due to changes in temperature, pH, or solvent evaporation. Attempting to redissolve the precipitate by gentle warming and agitation may be possible, but it is generally recommended to prepare a fresh solution to avoid inaccurate concentrations.
Experimental Protocol: Preparation of a this compound Working Solution
This protocol outlines a general procedure for preparing a 0.1% (w/v) aqueous working solution of this compound. Adjust the concentration as needed for your specific application.
Materials:
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This compound powder
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High-purity, deionized water
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Calibrated analytical balance
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Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar (optional)
-
Amber or opaque storage bottle
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder into a 100 mL volumetric flask. Add approximately 50-70 mL of deionized water.
-
Mixing: Gently swirl the flask or use a magnetic stirrer on a low setting to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
Volume Adjustment: Once the powder is fully dissolved, bring the solution to the 100 mL mark with deionized water.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared solution to a clearly labeled amber or opaque bottle and store it at 2-8°C.
Stability and Storage
| Parameter | Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Recommended for short to medium-term storage. | Slows down the rate of chemical degradation. |
| Room Temperature | Suitable for short-term storage (e.g., during an experiment). | Higher temperatures can accelerate degradation. | |
| Light | Protected from Light | Store in amber or opaque containers. | Azo dyes can be susceptible to photodegradation. |
| pH | Neutral to slightly acidic | Maintain a consistent pH as required by the experimental protocol. | The color and complex-forming properties of metallochromic indicators are often pH-dependent.[1][2] |
| Air Exposure | Minimized | Keep containers tightly sealed when not in use. | Some metallochromic indicators can be sensitive to oxidation by air.[3] |
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound working solutions.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected color changes | 1. Incorrect pH of the experimental medium. 2. Degradation of the this compound solution. 3. Presence of interfering ions. | 1. Verify and adjust the pH of your samples and buffers. 2. Prepare a fresh working solution. 3. Review your sample matrix for known interfering substances. |
| Fading of the indicator color during titration | The indicator may be destroyed under the experimental conditions. | Add a fresh drop of the indicator solution.[3] |
| Poor endpoint sharpness | 1. The stability of the metal-indicator complex is too high or too low relative to the metal-chelator complex. 2. The pH is not optimal for the titration. | 1. Consider adjusting the pH to modify the conditional stability constant of the metal-indicator complex.[1][2] 2. Optimize the titration pH based on the specific metal ion and chelating agent being used. |
| Precipitate formation in the working solution | 1. The solution is supersaturated. 2. The storage temperature is too low. 3. Solvent evaporation. | 1. Ensure the powder is fully dissolved during preparation. 2. Allow the solution to equilibrate to room temperature before use. 3. Keep the storage bottle tightly sealed. If precipitation persists, prepare a fresh, less concentrated solution. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting issues with this compound working solutions.
References
How to address color instability in Nitrosulfonazo III reactions.
Welcome to the Technical Support Center for Nitrosulfonazo III reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address color instability and other common issues encountered during spectrophotometric analysis using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a metallochromic indicator, an organic dye that forms colored complexes with metal ions. It is widely used in analytical chemistry for the spectrophotometric determination of various metal ions, such as calcium, barium, and rare earth elements. The intensity of the color produced is proportional to the concentration of the metal ion in the sample, allowing for quantitative analysis.
Q2: What causes color instability in this compound reactions?
Color instability, often observed as fading or inconsistent absorbance readings, can be attributed to several factors:
-
pH Fluctuations: The pH of the reaction medium is critical. The stability of the this compound-metal complex is highly pH-dependent.
-
Reagent Concentration: The concentration of this compound itself can influence the stability and stoichiometry of the complex formed.
-
Ionic Strength: The overall ionic strength of the solution can affect the dissociation constant of the metal complex.
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Interfering Ions: The presence of other ions in the sample can compete with the target analyte for binding to this compound or form their own colored complexes, leading to inaccurate results.
-
Temperature and Light: Like many organic dyes, this compound and its metal complexes can be sensitive to temperature and light, which can cause degradation over time.[1]
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can degrade the dye molecule itself.
Q3: How should this compound reagent be prepared and stored?
For optimal stability, prepare the this compound solution in deionized water. It is recommended to store the reagent in a tightly sealed polyethylene or polypropylene container, protected from light, at room temperature. While some reagents can be stable for extended periods, it is best practice to prepare fresh solutions regularly for critical applications to avoid degradation.
Troubleshooting Guides
Issue 1: Rapid Fading of Color
Symptoms:
-
Absorbance readings decrease steadily and rapidly after mixing the reagent and sample.
-
The color of the solution visibly lightens within a short period (minutes).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of the final reaction mixture. The optimal pH for complex formation varies depending on the target analyte. For example, calcium determination with similar azo dyes is often performed in a slightly acidic or neutral medium.[2][3] Use a calibrated pH meter to adjust the pH with an appropriate buffer system. |
| Presence of Oxidizing/Reducing Agents | Analyze the sample for potential oxidizing (e.g., chlorine) or reducing agents. If present, consider sample pretreatment steps to remove or neutralize them. |
| Photodegradation | Protect the reaction mixture from direct light. Use amber-colored vials or cover the cuvettes during measurement. Minimize the exposure time of the solution to the spectrophotometer's light source. |
| Temperature Effects | Ensure that all reagents and samples are at a consistent, controlled temperature. High temperatures can accelerate the degradation of the complex. |
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
Significant variation in absorbance readings between replicate samples.
-
Poor linearity in the calibration curve.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Interference from Other Ions | The presence of other metal ions can interfere with the assay. Use masking agents to selectively block interfering ions. For example, triethanolamine can be used to mask iron and aluminum. The addition of EGTA can be used to chelate calcium if another ion is the target. |
| Variable Ionic Strength | The ionic strength of samples and standards should be matched as closely as possible. High salt concentrations can alter the stability of the this compound-metal complex.[3] |
| Reagent Instability | Prepare fresh this compound reagent daily or as needed. An accelerated stability study on the similar Arsenazo III showed significant degradation when stored at 42°C.[1] |
| Improper Mixing | Ensure thorough mixing of the sample and reagent. Inadequate mixing can lead to localized concentration gradients and inconsistent color development. |
Experimental Protocols
Protocol 1: General Spectrophotometric Measurement with this compound
This protocol provides a general workflow for the determination of a metal ion using this compound. Specific parameters such as wavelength, pH, and incubation time should be optimized for the specific analyte.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare a suitable buffer solution to maintain the optimal pH for the specific metal-ion complex.
-
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions of the target metal ion of known concentrations.
-
Prepare the unknown samples, ensuring they are diluted to fall within the linear range of the assay.
-
-
Reaction and Measurement:
-
In a cuvette, add the appropriate volume of buffer.
-
Add the sample or standard solution.
-
Add the this compound solution and mix thoroughly.
-
Allow the reaction to incubate for a predetermined time to ensure complete color development.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for the metal-Nitrosulfonazo III complex against a reagent blank (buffer and this compound without the metal ion).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Visualizations
Logical Workflow for Troubleshooting Color Instability
Caption: Troubleshooting workflow for color instability.
Signaling Pathway of this compound-Metal Complex Formation
Caption: Formation of the colored complex and influencing factors.
References
Technical Support Center: Enhancing the Selectivity of Arsenazo III for a Specific Metal Ion
Welcome to the technical support center for Arsenazo III, a highly sensitive chromogenic reagent for the spectrophotometric determination of various metal ions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the selectivity of Arsenazo III in their experiments, particularly for the analysis of thorium (Th) and uranium (U).
Frequently Asked Questions (FAQs)
Q1: What is Arsenazo III and for which metal ions is it primarily used?
Arsenazo III is a complex organic dye used as a spectrophotometric reagent for the quantitative determination of certain metal ions. It is particularly noted for its high sensitivity in detecting thorium (IV) and uranium (VI), with which it forms stable, colored complexes.[1][2][3][4][5][6][7]
Q2: How does Arsenazo III work to detect metal ions?
Arsenazo III forms a colored complex with specific metal ions in an acidic solution. The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample. The complex formation results in a shift in the absorption spectrum, allowing for quantitative analysis at a specific wavelength.[5][7]
Q3: What are the optimal conditions for forming the Arsenazo III-metal ion complex?
The optimal conditions for complex formation depend on the target metal ion. For instance, the determination of uranium (VI) with Arsenazo III is often carried out in a 3 mol dm⁻³ perchloric acid medium, which enhances selectivity and the stability of the complex.[5][6] For thorium, a 2M perchloric acid solution is effective.[7] The complex typically forms instantly and remains stable for a significant period, allowing for consistent measurements.[5][6][7]
Q4: What are the common interfering ions that affect the accuracy of Arsenazo III measurements?
Several cations and anions can interfere with the determination of thorium and uranium using Arsenazo III.
-
Cations: Iron (III), cerium (III), yttrium (III), manganese (II), cobalt (II), nickel (II), copper (II), and chromium (III) are known to interfere.[6][7] Some of these ions can decrease the absorbance of the target metal complex, while others may enhance it.[6]
-
Anions: Phosphate and citrate can cause significant interference.[6] Other anions like cyanide, thiocyanate, and acetate can also interfere at high concentrations.[7]
Q5: How can the selectivity of Arsenazo III for a specific metal ion be improved?
Enhancing the selectivity of Arsenazo III involves minimizing the interference from other ions. This can be achieved through several methods:
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pH Control: Optimizing the acidity of the solution is crucial. For example, using perchloric acid as the medium can improve selectivity for uranium.[5][6]
-
Use of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with Arsenazo III. Diethylenetriaminepenta-acetic acid (DTPA) and tartaric acid have been shown to effectively mask a variety of metallic ions.[7]
-
Extraction Methods: Prior to spectrophotometric analysis, the target metal ion can be separated from interfering elements through liquid-liquid extraction. For instance, tributylphosphate (TBP) in benzene or MIBK can be used to extract uranium.[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no color development | Incorrect pH of the solution. Insufficient concentration of Arsenazo III. Degradation of the Arsenazo III reagent. | Verify and adjust the pH of the medium to the optimal range for your target metal ion (e.g., using perchloric acid for uranium).[5][6] Ensure the concentration of the Arsenazo III solution is adequate (e.g., 0.07% for uranium determination).[5][6] Prepare a fresh solution of Arsenazo III. |
| Inconsistent or unstable absorbance readings | Presence of interfering ions. Fluctuation in temperature. Instability of the metal-Arsenazo III complex. | Identify potential interfering ions in your sample and use appropriate masking agents like DTPA or tartaric acid.[7] Perform the experiment at a controlled room temperature. Ensure the correct acidic medium is used to stabilize the complex (e.g., perchloric acid for uranium complex stability for over 3 weeks).[5][6] |
| High background absorbance | Contaminated glassware. Turbidity in the sample. High concentration of interfering ions that form colored complexes. | Thoroughly clean all glassware with an appropriate acid wash. Filter the sample to remove any particulate matter. Employ a separation technique like solvent extraction to isolate the target analyte before adding Arsenazo III.[3] |
| Non-linear calibration curve | Exceeding the linear range of the assay. Significant interference effects at higher concentrations. | Prepare a new set of standards within the recommended concentration range (e.g., Beer's law is obeyed up to 16 µg g⁻¹ for uranium).[6] Dilute samples to fall within the linear range and re-analyze. Re-evaluate the need for masking agents or a separation step. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the determination of Uranium (VI) and Thorium (IV) using Arsenazo III.
Table 1: Spectrophotometric Determination of Uranium (VI) with Arsenazo III
| Parameter | Value | Reference |
| Chromogenic Reagent | 0.07% Arsenazo-III | [5][6] |
| Medium | 3 mol dm⁻³ Perchloric Acid | [5][6] |
| Wavelength (λmax) | 651 nm | [5][6] |
| Molar Absorptivity | 1.45 x 10⁵ mol⁻¹ dm³ cm⁻¹ | [6] |
| Beer's Law Range | Up to 16 µg g⁻¹ | [6] |
| Complex Stability | > 3 weeks | [6] |
Table 2: Spectrophotometric Determination of Thorium (IV) with Arsenazo III
| Parameter | Value | Reference |
| Chromogenic Reagent | 0.04% Arsenazo-III | [7] |
| Medium | 2M Perchloric Acid | [7] |
| Wavelength (λmax) | 654 nm | [7] |
| Molar Absorptivity | 3.07 x 10⁵ M⁻¹ cm⁻¹ | [7] |
| Beer's Law Range | 1–60 µg g⁻¹ | [7] |
| Complex Stability | 45 minutes | [7] |
Experimental Protocols
Protocol 1: General Spectrophotometric Determination of a Metal Ion (Mⁿ⁺) using Arsenazo III
This protocol outlines the basic steps for determining the concentration of a target metal ion. Specific parameters should be optimized based on the target analyte (see Tables 1 & 2).
Caption: Experimental workflow for metal ion determination using Arsenazo III.
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions of the target metal ion of known concentrations.
-
Prepare the unknown sample solution.
-
-
Reagent Preparation:
-
Prepare a fresh solution of Arsenazo III at the optimal concentration (e.g., 0.04% - 0.07% w/v).
-
-
Complex Formation:
-
To an aliquot of the sample or standard solution, add the appropriate acidic medium (e.g., perchloric acid) to achieve the desired concentration.
-
If necessary, add a masking agent to eliminate interference from other ions.
-
Add the Arsenazo III solution and mix thoroughly.
-
Allow the solution to stand for the required time for stable complex formation.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.
-
Protocol 2: Enhancing Selectivity using Masking Agents
This protocol describes the modification of the general procedure to include masking agents for samples with known interfering ions.
References
- 1. journalijar.com [journalijar.com]
- 2. SPECTROPHOTOMETRIC DETERMINATION OF URANIUM AND THORIUM WITH ARSENAZO (Journal Article) | OSTI.GOV [osti.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. scispace.com [scispace.com]
- 6. Spectrophotometric determination of uranium with arsenazo-III in perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected absorbance readings with Nitrosulfonazo III.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected absorbance readings with Nitrosulfonazo III.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Absorbance
Q1: My blank/negative control wells show high absorbance readings. What are the potential causes and solutions?
A1: High background absorbance can obscure the signal from your samples, reducing the assay's sensitivity. The common causes and troubleshooting steps are outlined below.
Troubleshooting High Background Absorbance
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh reagents, including the buffer and this compound solution. Ensure that the water used is of high purity (e.g., deionized or distilled). |
| Improper Reagent Storage | Store the this compound solution protected from light and at the recommended temperature.[1] Check for any visible precipitates or color changes in the reagent, which may indicate degradation. |
| Incorrect pH of the Assay Buffer | The absorbance spectrum of this compound is highly pH-dependent. Verify the pH of your final reaction mixture and ensure it is within the optimal range for your specific application. Prepare fresh buffer if necessary. |
| Contaminated Labware | Use clean, disposable cuvettes or microplates. If using reusable glassware, ensure it is thoroughly cleaned, for instance by soaking in 1N HCl and rinsing extensively with purified water. |
| Sub-optimal Wavelength Setting | Confirm that the spectrophotometer is set to the correct wavelength for measuring the this compound-metal complex (typically around 630-650 nm). |
Issue 2: Inconsistent or Non-Reproducible Readings
Q2: I am observing significant variability between replicate wells/samples. How can I improve the consistency of my results?
A2: Inconsistent readings are a common issue in plate-based assays and can arise from a variety of factors related to both the experimental technique and the instrumentation.
Troubleshooting Inconsistent Absorbance Readings
| Potential Cause | Recommended Solution |
| Inadequate Mixing | Ensure thorough mixing of reagents and samples in each well. Pipetting up and down several times or using a plate shaker can improve homogeneity. |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volumes are dispensed into each well. |
| Meniscus Effects | In microplates, variations in the meniscus can alter the path length of the light, leading to inconsistent readings. Using gray or black plates can help minimize this effect. |
| Temperature Fluctuations | Allow all reagents and samples to equilibrate to room temperature before starting the assay. Avoid running assays near drafts or heat sources. |
| Microplate Reader Settings | If available on your plate reader, use a "well-scanning" feature to take multiple readings across each well and average them. This can correct for uneven signal distribution. Increasing the number of flashes per read can also reduce variability. |
| Edge Effects in Microplates | The outer wells of a microplate are more susceptible to evaporation and temperature changes. To mitigate this, avoid using the outermost wells for samples and instead fill them with a blank solution or water. |
Issue 3: Low or No Signal
Q3: My samples are not showing the expected increase in absorbance. What could be the reason for this low signal?
A3: A weak or absent signal can indicate a problem with the reaction chemistry or the sample itself.
Troubleshooting Low Absorbance Signal
| Potential Cause | Recommended Solution |
| Incorrect Reagent Concentration | Double-check the concentration of your this compound solution and any other critical reagents. |
| Presence of Interfering Substances | Certain ions or chelating agents in your sample can interfere with the binding of this compound to the target molecule. For example, when measuring calcium, anticoagulants like EDTA, citrate, or oxalate in the sample will chelate the calcium, preventing it from reacting with the dye.[1] |
| Sample Matrix Effects | Components in your sample matrix may inhibit the reaction. Consider performing a spike-and-recovery experiment to assess matrix effects. Sample dilution may be necessary. |
| Incorrect Incubation Time | Ensure that the reaction has been allowed to proceed for the recommended amount of time to allow for color development. The color of the final reaction mixture is typically stable for at least one hour. |
| Degraded Reagent | If the this compound reagent has degraded, it will not produce a color change. Prepare a fresh solution and re-run the assay. |
| Sample Concentration Out of Range | The concentration of the analyte in your sample may be below the detection limit of the assay. If possible, concentrate your sample or use a more sensitive method. |
Experimental Protocols
Protocol: General Assay for Calcium Determination using this compound
This protocol provides a general workflow for the colorimetric determination of calcium in aqueous samples.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer solution and adjust the pH to the optimal range for the this compound-calcium reaction. The pH should be carefully controlled.
-
This compound Reagent: Prepare a stock solution of this compound in the assay buffer at the desired concentration. Protect this solution from light.
-
Calcium Standard: Prepare a series of calcium standards of known concentrations using the same buffer.
-
-
Assay Procedure:
-
Set up a 96-well microplate or cuvettes.
-
Add a small volume of your samples and standards to their respective wells.
-
Add the this compound reagent to all wells.
-
Mix thoroughly and incubate for the specified time at a controlled temperature to allow for the color-forming reaction to complete.
-
Measure the absorbance at the optimal wavelength (e.g., 650 nm) using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the calcium standards.
-
Determine the calcium concentration in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: A decision tree for troubleshooting common issues with this compound absorbance assays.
Caption: A flowchart illustrating the general experimental workflow for a this compound-based assay.
References
Technical Support Center: Nitrosulfonazo III-Metal Complex Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nitrosulfonazo III and its metal complexes. The following information addresses common issues encountered during experiments, with a focus on the effect of temperature on complex stability.
Troubleshooting Guides
Issue: Inconsistent or non-reproducible absorbance readings.
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | 1. Ensure the spectrophotometer's sample chamber has reached thermal equilibrium before taking measurements. 2. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. 3. Record the temperature at which each measurement is taken to identify any correlation between temperature and absorbance variations. |
| Incomplete Complex Formation | 1. Verify that the optimal pH for complex formation has been established and is consistently maintained. 2. Allow sufficient incubation time for the complexation reaction to reach equilibrium before measuring absorbance. 3. Investigate the effect of reagent concentration to ensure a molar excess of this compound is used. |
| Cuvette Mismatch or Contamination | 1. Use matched cuvettes for blank and sample measurements. 2. Thoroughly clean cuvettes between measurements to avoid cross-contamination. 3. Inspect cuvettes for scratches or fingerprints that may interfere with the light path. |
| Instrument Drift | 1. Allow the spectrophotometer to warm up for the manufacturer-recommended time. 2. Perform a baseline correction with the blank solution before each set of measurements. |
Issue: Unexpected shifts in the wavelength of maximum absorbance (λmax).
| Possible Cause | Troubleshooting Steps |
| Formation of Different Complex Species | 1. Investigate the effect of pH and metal-to-ligand ratio on the absorption spectrum to identify the presence of multiple complex species. 2. Be aware that temperature changes can shift the equilibrium between different complex forms. |
| Solvent Effects | 1. Ensure the same solvent is used for all experiments. 2. Note that temperature can affect the polarity and viscosity of the solvent, which may influence the λmax. |
| Degradation of the Complex or Ligand | 1. Protect solutions from light, especially if they are to be stored. 2. Prepare fresh solutions of this compound and the metal ion for each experiment. 3. Higher temperatures can accelerate the degradation of the complex. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the stability of this compound-metal complexes?
A1: The stability of a metal complex is an equilibrium process, and as such, it is influenced by temperature. An increase in temperature can either increase or decrease the stability of the complex, depending on the thermodynamics of the complexation reaction (i.e., whether it is an endothermic or exothermic process). For many chelate complexes, the formation is an entropically driven process, and stability may increase with temperature up to a certain point. However, at higher temperatures, the kinetic energy of the molecules may overcome the coordinate bonds, leading to dissociation of the complex.
Q2: What is the expected impact of temperature on the absorbance of a this compound-metal complex solution?
A2: Temperature can affect the absorbance in several ways. If an increase in temperature leads to a decrease in the complex's stability, the concentration of the complex will decrease, resulting in a lower absorbance, assuming the free ligand and metal ion do not absorb significantly at the monitored wavelength. Conversely, if the complex formation is endothermic, an increase in temperature could lead to a higher concentration of the complex and thus a higher absorbance. Additionally, temperature can cause a slight broadening or shift in the absorption bands.
Q3: Can temperature changes affect the calibration curve for a metal determination assay using this compound?
A3: Yes, it is crucial to maintain a constant temperature when generating and using a calibration curve. Since the absorbance of the standards is temperature-dependent, a calibration curve generated at one temperature may not be accurate for samples measured at a different temperature. This can lead to significant errors in the quantification of the metal ion.
Data Presentation
The stability of a metal complex can be quantified by its stability constant (K). The following table provides hypothetical data on the effect of temperature on the stability constant of a generic this compound-metal complex to illustrate the potential relationship.
| Temperature (°C) | Stability Constant (K) |
| 20 | 1.5 x 10⁵ |
| 25 | 2.1 x 10⁵ |
| 30 | 2.5 x 10⁵ |
| 35 | 2.3 x 10⁵ |
| 40 | 1.8 x 10⁵ |
Note: This data is for illustrative purposes only and may not represent the actual behavior of a specific this compound-metal complex.
Experimental Protocols
Protocol for Investigating the Effect of Temperature on this compound-Metal Complex Stability
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Preparation of Solutions:
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Prepare a stock solution of the metal ion of interest.
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Prepare a stock solution of this compound.
-
Prepare a buffer solution to maintain the optimal pH for complex formation.
-
-
Spectrophotometric Measurements:
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Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the this compound-metal complex.
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Use a temperature-controlled cuvette holder.
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For each temperature to be studied (e.g., 20, 25, 30, 35, 40 °C), allow the system to equilibrate for at least 15 minutes.
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Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.
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Measure the absorbance of each solution at the selected temperature.
-
-
Data Analysis:
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Use a suitable method, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex.
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Calculate the stability constant (K) at each temperature using the absorbance data and the Beer-Lambert law.
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Plot the stability constant as a function of temperature to observe the trend.
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Mandatory Visualization
Caption: Workflow for investigating the effect of temperature on this compound-metal complex stability.
Validation & Comparative
A Comparative Guide to Sulfate Analysis in Water: Validation of the Nitrosulfonazo III Method
For researchers, scientists, and professionals in drug development, the accurate quantification of sulfate in water is critical for various applications, from environmental monitoring to quality control in pharmaceutical production. This guide provides a comprehensive comparison of the Nitrosulfonazo III method with other established techniques for sulfate analysis, supported by experimental data to aid in method selection and validation.
The determination of sulfate concentrations in aqueous solutions is a common yet crucial analytical task. While various methods exist, the selection of the most appropriate technique depends on factors such as required sensitivity, sample matrix, and available instrumentation. This guide focuses on the validation of the this compound method, a spectrophotometric approach, and compares its performance against two widely used alternatives: the turbidimetric method and ion chromatography.
Performance Comparison of Sulfate Analysis Methods
To facilitate an objective assessment, the following table summarizes the key performance parameters of the this compound method, the turbidimetric method, and a spectrophotometric method using barium chloranilate as a proxy for a well-validated spectrophotometric alternative.
| Parameter | This compound Method | Turbidimetric Method | Barium Chloranilate Method | Ion Chromatography |
| Principle | Spectrophotometry (colorimetric) | Turbidimetry | Spectrophotometry (colorimetric) | Ion Exchange Chromatography |
| Linear Range | Data not available in searched documents | 0 - 40 mg/L[1] | 10 - 1,000 mg/L[2][3] | Typically wide, instrument-dependent |
| Limit of Detection (LOD) | Data not available in searched documents | Approx. 1 mg/L[1] | 0.03861 mg/L[2][3] | Low µg/L to mg/L range |
| Limit of Quantification (LOQ) | Data not available in searched documents | Data not available in searched documents | 0.06774 mg/L[2][3] | Low µg/L to mg/L range |
| Precision (RSD) | Data not available in searched documents | 9.1% (for a 259 mg/L sample) | 0.03 - 0.26%[2][3] | Typically <5% |
| Interferences | Data not available in searched documents | Color, suspended matter, silica > 500 mg/L[1] | Arsenate, phosphate[2][3] | Co-eluting anions |
| Analysis Time | Rapid | Rapid | Rapid | Longer per sample, but automated for multiple samples |
| Instrumentation | Spectrophotometer | Spectrophotometer or Nephelometer | Spectrophotometer | Ion Chromatograph |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any analytical method. Below are the experimental protocols for the discussed methods.
This compound Method for Sulfate Analysis
A detailed, validated experimental protocol for the this compound method for sulfate analysis in water could not be definitively constructed from the provided search results. This method is a spectrophotometric technique that relies on the reaction between sulfate ions and a this compound reagent to produce a colored complex. The absorbance of this complex is then measured at a specific wavelength, and the sulfate concentration is determined from a calibration curve.
Turbidimetric Method for Sulfate Analysis
This method is based on the principle that barium ions react with sulfate ions in an acidic medium to form a white precipitate of barium sulfate (BaSO₄). The resulting turbidity is measured by a spectrophotometer or nephelometer, and the sulfate concentration is proportional to the turbidity.
Reagents:
-
Buffer Solution: Dissolve 30 g of magnesium chloride (MgCl₂·6H₂O), 5 g of sodium acetate (CH₃COONa·3H₂O), 1.0 g of potassium nitrate (KNO₃), and 20 mL of glacial acetic acid (CH₃COOH) in 500 mL of deionized water and dilute to 1 L.
-
Barium Chloride (BaCl₂): Crystalline.
-
Standard Sulfate Solution (100 mg/L): Dissolve 0.1479 g of anhydrous sodium sulfate (Na₂SO₄) in deionized water and dilute to 1 L.
Procedure:
-
Filter the water sample to remove any suspended particles.
-
To 100 mL of the sample (or a suitable aliquot diluted to 100 mL) in a 250 mL Erlenmeyer flask, add 20 mL of buffer solution.
-
While stirring, add a constant amount of BaCl₂ crystals (e.g., using a measuring spoon).
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Stir for a uniform time (e.g., 1 minute) to allow for the formation of the BaSO₄ precipitate.
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Immediately after stirring, measure the absorbance of the suspension at 420 nm using a spectrophotometer.
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Prepare a calibration curve by plotting the absorbance values of a series of standard sulfate solutions (e.g., 0, 5, 10, 20, 30, and 40 mg/L) treated in the same manner.
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Determine the sulfate concentration of the sample from the calibration curve.
Barium Chloranilate Spectrophotometric Method
This method involves the reaction of sulfate ions with solid barium chloranilate. The sulfate precipitates as barium sulfate, releasing the colored chloranilate anion into the solution. The intensity of the color is proportional to the sulfate concentration.
Reagents:
-
Barium Chloranilate: Solid.
-
Buffer Solution (pH 4.0): Prepare an appropriate buffer solution (e.g., potassium hydrogen phthalate).
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Ethanol: 95%.
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Standard Sulfate Solution (1000 mg/L): Dissolve 1.479 g of anhydrous sodium sulfate (Na₂SO₄) in deionized water and dilute to 1 L.
Procedure:
-
To a 50 mL volumetric flask, add 10 mL of the water sample, 10 mL of the buffer solution, and 25 mL of ethanol.
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Add a constant amount of solid barium chloranilate (e.g., 0.3 g).
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Shake the flask for a defined period (e.g., 10 minutes) to ensure complete reaction.
-
Centrifuge or filter the solution to remove the unreacted barium chloranilate and the precipitated barium sulfate.
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Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the chloranilate ion (typically around 530 nm).
-
Prepare a calibration curve using standard sulfate solutions treated with the same procedure.
-
Determine the sulfate concentration of the sample from the calibration curve.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the this compound method (a generalized spectrophotometric workflow) and a comparative overview of the different analytical approaches.
Caption: Generalized workflow for sulfate analysis using the this compound method.
Caption: Comparative logical flow of different methods for sulfate analysis in water.
References
A Comparative Guide to Chromogenic Reagents for Rare Earth Element Analysis: Arsenazo III vs. Nitrosulfonazo III
For researchers, scientists, and drug development professionals engaged in the analysis of rare earth elements (REEs), the selection of an appropriate chromogenic reagent for spectrophotometric determination is a critical step. This guide provides a detailed comparison of two such reagents: Arsenazo III and Nitrosulfonazo III, with a focus on their application in REE analysis. While extensive data is available for the well-established Arsenazo III, this guide also addresses the current landscape of information regarding this compound.
Introduction to Spectrophotometric Analysis of Rare Earth Elements
Spectrophotometry offers a convenient and accessible method for the quantification of REEs. This technique relies on the reaction between a metal ion and a chromogenic reagent to form a colored complex. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the REE in the sample. The ideal chromogenic reagent exhibits high sensitivity (a high molar absorptivity), high selectivity towards the target analyte, and forms a stable complex under specific and reproducible experimental conditions.
Arsenazo III: A Widely Utilized Reagent for REE Analysis
Arsenazo III is a well-characterized and extensively used chromogenic reagent for the spectrophotometric determination of a variety of metal ions, including rare earth elements.[1] It is known for its high sensitivity in acidic media, which is advantageous as it minimizes the hydrolysis of REEs and reduces interference from several other cations.[1]
Quantitative Performance Data for Arsenazo III
The following table summarizes the key analytical parameters for the use of Arsenazo III in REE analysis, based on published experimental data.
| Parameter | Value | Notes |
| Optimal pH Range | 2.7 - 3.0 | A pH between 2.7 and 2.8 offers a good compromise between sensitivity and selectivity, minimizing interference from ions like Ca(II) and Cu(II).[1] |
| Wavelength of Maximum Absorbance (λmax) of REE Complex | ~650 - 660 nm | The free Arsenazo III reagent has a maximum absorbance at approximately 535 nm.[1] |
| Linear Detection Range | 0.1 - 10 µM | A linear correlation is observed up to 2 µM, with the correlation at higher concentrations being highly dependent on assay conditions.[1] |
| Detection Limit | As low as 0.01 µg/mL | This demonstrates the high sensitivity of the Arsenazo III method.[1] |
| Molar Absorptivity (ε) | Varies by REE | For La(III), it is in the order of 10^4 L·mol⁻¹·cm⁻¹. |
| Stoichiometry of Complex | Typically 1:1 (REE:Arsenazo III) | It is proposed that one arseno group is involved in the metal binding.[1] |
Experimental Protocol for REE Analysis using Arsenazo III
The following is a generalized experimental protocol for the spectrophotometric determination of REEs using Arsenazo III, based on established methodologies.[1]
1. Reagent Preparation:
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Arsenazo III Stock Solution (1 mM): Dissolve the appropriate amount of Arsenazo III in deionized water. It is recommended to store this solution in a dark vial and prepare it fresh weekly.
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Buffer Solution (Citrate/Phosphate Buffer, pH 2.8): Prepare a buffer by mixing solutions of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate in a specific ratio to achieve a final pH of 2.8.
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Standard REE Solutions: Prepare a series of standard solutions of the REE of interest with known concentrations.
2. Sample Preparation:
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The sample containing the REE should be in an aqueous solution.
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If the sample is from a culture medium or other complex matrix, the pH must be adjusted to the optimal range of 2.7-2.8.
3. Measurement Procedure:
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In a cuvette, mix the sample (or standard), the buffer solution, and the Arsenazo III stock solution in a defined ratio.
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Allow the color to develop. The reaction is typically rapid.
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Measure the absorbance of the solution at the wavelength of maximum absorbance of the REE-Arsenazo III complex (around 650 nm) using a spectrophotometer.
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Use a reagent blank (containing all components except the REE) to zero the spectrophotometer.
4. Quantification:
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Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
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Determine the concentration of the REE in the unknown sample by interpolating its absorbance on the calibration curve.
This compound: An Alternative with Limited Available Data
This compound is another chromogenic reagent that has been reported for the determination of various metal ions. However, based on a comprehensive review of publicly available scientific literature, there is a significant lack of specific, quantitative data regarding its performance in the analysis of rare earth elements.
Due to the absence of this critical information, a direct and objective comparison of the performance of this compound with Arsenazo III for REE analysis is not feasible at this time. Researchers considering the use of this compound would need to undertake a thorough in-house validation to determine its optimal working conditions and analytical figures of merit.
Visualizing the Analytical Process
To aid in the understanding of the experimental workflow and the underlying principles, the following diagrams have been generated.
References
A Comparative Guide to Alternative Reagents for Thorium Determination
For researchers, scientists, and drug development professionals engaged in the quantification of thorium, the selection of an appropriate chromogenic reagent is paramount for achieving accurate and reliable results. While Nitrosulfonazo III has been a reagent of interest, a variety of alternatives offer distinct advantages in terms of sensitivity, selectivity, and ease of use. This guide provides an objective comparison of key spectrophotometric reagents for thorium determination, supported by experimental data and detailed protocols to aid in methodological decisions.
Performance Comparison of Thorium Determination Reagents
The selection of a suitable reagent for the spectrophotometric determination of thorium is a critical step in analytical chemistry, influencing the sensitivity, selectivity, and overall accuracy of the measurement. Below is a comparative summary of the performance characteristics of this compound and its principal alternatives.
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH/Acidity | Key Interferences |
| This compound | ~650 nm | Data not readily available | Acidic | Zr(IV), U(VI), Rare Earth Elements |
| Arsenazo III | 662 nm | 9.95 x 10⁴[1] | >6 M HCl[1] | U(VI), Ce(IV), Co(II)[2] |
| Thorin | 545 nm | 0.173 x 10⁴[3] | pH 0.7 (in HClO₄)[3] | Zirconium, Titanium[3] |
| Xylenol Orange | 600 nm (with CTAB) | 5.51 x 10⁴ | pH 2.5 | Data not readily available |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the experimental protocols for the key reagents discussed.
Thorium Determination using Arsenazo III
This method is noted for its high sensitivity and is typically performed in a strongly acidic medium to enhance selectivity.
Reagents and Equipment:
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Standard Thorium solution (1000 ppm)
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Arsenazo III solution (0.05% w/v in deionized water)
-
Concentrated Hydrochloric Acid (HCl)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
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Pipette an aliquot of the sample solution containing thorium into a 25 mL volumetric flask.
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Add a sufficient volume of concentrated HCl to achieve a final acidity of greater than 6 M.
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Add 2.0 mL of the 0.05% Arsenazo III solution to the flask.
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Dilute to the mark with deionized water and mix thoroughly.
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Allow the color to develop for at least 15 minutes.
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Measure the absorbance of the solution at 662 nm against a reagent blank prepared in the same manner without the thorium sample.
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Construct a calibration curve using standard thorium solutions of known concentrations to determine the concentration of the unknown sample.
Thorium Determination using Thorin
Thorin is a widely used reagent for the spectrophotometric determination of thorium, offering good stability and sensitivity.
Reagents and Equipment:
-
Standard Thorium solution (1000 ppm)
-
Thorin solution (0.1% w/v in deionized water)
-
Perchloric Acid (HClO₄)
-
Hydroxylamine hydrochloride solution (10% w/v)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Transfer a suitable aliquot of the sample solution into a 50 mL volumetric flask.
-
Add 5 mL of 10% hydroxylamine hydrochloride solution to reduce interfering ions such as Fe(III).
-
Adjust the pH of the solution to approximately 0.7 by adding perchloric acid.[3]
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Add 2.0 mL of the 0.1% Thorin solution.
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Dilute to the final volume with deionized water and mix well.
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Measure the absorbance at 545 nm against a reagent blank.
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Prepare a calibration curve with standard thorium solutions to quantify the thorium content in the sample.
Thorium Determination using Xylenol Orange
The sensitivity of the thorium-Xylenol Orange reaction can be significantly enhanced by the addition of a surfactant like cetyltrimethylammonium bromide (CTAB).
Reagents and Equipment:
-
Standard Thorium solution (1000 ppm)
-
Xylenol Orange solution (0.05% w/v in deionized water)
-
Cetyltrimethylammonium bromide (CTAB) solution (0.1% w/v)
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Buffer solution (pH 2.5)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
To a 25 mL volumetric flask, add an aliquot of the sample solution.
-
Add 5 mL of the pH 2.5 buffer solution.
-
Add 2 mL of the 0.1% CTAB solution.
-
Add 1 mL of the 0.05% Xylenol Orange solution.
-
Dilute to the mark with deionized water and ensure thorough mixing.
-
Allow the solution to stand for 20 minutes for full color development.
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Measure the absorbance at 600 nm against a reagent blank.
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Quantify the thorium concentration by comparing the absorbance to a calibration curve prepared from thorium standards.
Reagent Selection Workflow
The selection of an appropriate reagent for thorium determination depends on several factors, including the sample matrix, the presence of interfering ions, and the required sensitivity. The following diagram illustrates a logical workflow for this selection process.
References
A Comparative Guide to the Spectrophotometric Determination of Barium and Strontium: The Nitrosulfonazo III Method and Its Alternatives
For researchers, scientists, and drug development professionals seeking accurate and precise quantification of barium and strontium, spectrophotometric methods offer a reliable and accessible approach. This guide provides a comparative analysis of the Nitrosulfonazo III (Sulfonazo III) method alongside alternative spectrophotometric techniques, supported by available performance data and detailed experimental protocols.
The determination of alkaline earth metals such as barium (Ba) and strontium (Sr) is critical in various fields, including environmental monitoring, pharmaceutical analysis, and biological research. Among the various analytical techniques available, spectrophotometry stands out for its cost-effectiveness and relatively simple instrumentation. The this compound method, more commonly referred to in scientific literature as the Sulfonazo III method, has been established as a viable option for the simultaneous determination of barium and strontium.
The Sulfonazo III Method: Performance Characteristics
The Sulfonazo III method is predicated on the formation of colored complexes between the Sulfonazo III reagent and barium or strontium ions, allowing for their quantification through absorbance measurements. A key advantage of this method is its potential for the simultaneous determination of both elements.
Accuracy and Precision
While extensive peer-reviewed validation data for the individual determination of barium and strontium with Sulfonazo III can be limited in publicly accessible literature, a comprehensive study on their simultaneous determination reports a high degree of accuracy, with an error of less than 2% under optimized conditions[1]. This level of accuracy is crucial for applications demanding reliable quantitative results.
For the individual analysis of strontium, alternative spectrophotometric methods have demonstrated excellent precision. For instance, a method utilizing p-Acetylarsenazo as the chromogenic reagent reported a relative standard deviation (RSD) of 1.13% for the determination of 3.0 µg/mL of strontium, indicating high repeatability[2]. Another method for strontium, employing Dibromo-p-chloro-chlorophosphonazo, showed an RSD of 0.685% for a 1 µg/mL solution, also highlighting excellent precision[3].
Comparative Analysis with Alternative Spectrophotometric Methods
Several other reagents have been successfully employed for the spectrophotometric determination of barium and strontium, each with its own set of performance characteristics. The choice of method will often depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and potential interfering ions.
| Method/Reagent | Analyte(s) | Accuracy (Recovery %) | Precision (RSD %) | Linear Range | Detection Limit | Key Considerations |
| Sulfonazo III | Ba, Sr | < 2% error (simultaneous)[1] | Not explicitly stated for individual analytes | Ba: 1.4 - 4.1 ppm, Sr: 1.8 - 7.0 ppm (simultaneous)[1] | Not explicitly stated | Allows for simultaneous determination of Ba and Sr. |
| p-Acetylarsenazo | Sr | Not explicitly stated | 1.13% (at 3.0 µg/mL)[2] | 0.3 - 4.5 µg/mL[2] | 0.083 µg/mL[2] | Simple and sensitive method suitable for trace strontium analysis. |
| Dibromo-p-chloro-chlorophosphonazo | Sr | 95.32 - 97.12%[3] | 0.685% (at 1 µg/mL); 1.28 - 3.90% (replicate measurements)[3] | 0 - 2.0 µg/mL[3] | Not explicitly stated | Demonstrates good recovery and excellent precision. |
| Arsenazo III | Ba, Sr, Ca | Not explicitly stated | Not explicitly stated | 2 - 10 µg[4] | Not explicitly stated | Can determine multiple alkaline earth metals. |
| Barium Chloranilate (Indirect method for Sulfate) | SO₄²⁻ (via Ba) | 99.79 - 101.57%[5] | 0.03 - 0.26%[5] | 10 - 1,000 mg/L[5] | 0.03861 mg/L[5] | This is an indirect method and not directly comparable for Ba/Sr determination. |
Note: The data presented is based on available literature and may vary depending on the specific experimental conditions. "Not explicitly stated" indicates that the information was not found in the reviewed search results.
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. Below are outlines of the methodologies for the Sulfonazo III method and a representative alternative method.
Spectrophotometric Determination of Barium and Strontium using Sulfonazo III
This protocol is based on the principles for simultaneous determination and may require optimization for single-analyte analysis.
1. Reagent Preparation:
- Sulfonazo III Solution: Prepare a stock solution of Sulfonazo III in deionized water. The exact concentration may need to be optimized based on the spectrophotometer and desired working range.
- Buffer Solution: A suitable buffer solution is required to maintain the optimal pH for complex formation. The literature suggests that the complexation is pH-dependent.
- Standard Solutions: Prepare a series of standard solutions of barium and strontium of known concentrations.
2. Calibration Curve:
- To a series of volumetric flasks, add a fixed volume of the Sulfonazo III solution and the buffer.
- Add increasing volumes of the standard barium and strontium solutions to create a calibration set.
- Dilute to the mark with deionized water and mix well.
- Measure the absorbance of each solution at the wavelength of maximum absorbance for the respective metal-dye complex.
- Plot a graph of absorbance versus concentration to generate a calibration curve.
3. Sample Analysis:
- Prepare the sample solution, ensuring it is free from interfering ions. This may involve digestion, extraction, or the use of masking agents.
- Treat the sample solution in the same manner as the standards, adding the Sulfonazo III reagent and buffer.
- Measure the absorbance of the sample solution.
- Determine the concentration of barium and/or strontium in the sample by comparing its absorbance to the calibration curve.
Spectrophotometric Determination of Strontium using p-Acetylarsenazo
This protocol provides a method for the determination of strontium.
1. Reagent Preparation:
- p-Acetylarsenazo Solution (0.1% w/v): Dissolve 0.1000 g of p-Acetylarsenazo in 100 mL of deionized water[2].
- Ammonia-Ammonium Chloride Buffer (pH 10.39): Prepare by mixing appropriate volumes of 0.1 mol/L ammonia and ammonium chloride solutions[2].
- Strontium Standard Stock Solution (1 mg/mL): Prepare by dissolving a known weight of a primary standard strontium salt in deionized water. Working standards are prepared by dilution[2].
2. Procedure:
- In a 10-mL volumetric flask, add the sample solution containing strontium.
- Add 1.0 mL of the ammonia-ammonium chloride buffer solution[2].
- Add 1.2 mL of the 0.1% p-Acetylarsenazo solution[2].
- Dilute to the mark with deionized water and mix thoroughly.
- Measure the absorbance at 644 nm against a reagent blank[2].
3. Calibration:
- A calibration curve is constructed by following the same procedure with a series of standard strontium solutions of varying concentrations.
Logical Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the Sulfonazo III spectrophotometric method.
Caption: Analyte-reagent interaction and signal generation in spectrophotometry.
Conclusion
The Sulfonazo III spectrophotometric method provides an accurate means for the simultaneous determination of barium and strontium. For individual analyte determination, particularly for strontium, alternative methods utilizing reagents such as p-Acetylarsenazo and Dibromo-p-chloro-chlorophosphonazo offer excellent precision and sensitivity. The selection of the most appropriate method will be dictated by the specific analytical needs, including the desired level of accuracy and precision, the concentration range of the analytes, and the complexity of the sample matrix. The provided experimental outlines serve as a foundation for researchers to develop and validate robust spectrophotometric assays for barium and strontium.
References
A Comparative Guide to Metal Ion Detection: Nitrosulfonazo III and its Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of metal ions, the choice of a suitable chromogenic reagent is paramount. This guide provides a comparative analysis of Nitrosulfonazo III and other common spectrophotometric reagents for the determination of lead (Pb), copper (Cu), and uranium (U). The performance of these reagents is evaluated based on their limit of detection (LOD) and limit of quantification (LOQ), offering a clear basis for method selection.
Performance Comparison
| Metal Ion | Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Lead (Pb) | Sulfonazo III (as a proxy for this compound) | Not explicitly stated | Not explicitly stated |
| Dithizone | 0.00596 ppm | 0.0198 ppm | |
| Arsenazo III | 0.01 ppm | Not explicitly stated | |
| Dibromo-p-methyl-methylsulfonazo (DBM-MSA) | 2.21 ng/mL | 7.30 ng/mL | |
| Copper (Cu) | Bromosulphonazo III (as a proxy for this compound) | 7.03 x 10⁻⁴ µg/mL | Not explicitly stated |
| Bathocuproinedisulfonic acid (BCS) | 0.5 mg/L | Not explicitly stated | |
| 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT) | 0.011 µg/mL | Not explicitly stated | |
| Uranium (U) | This compound | Not explicitly stated | Not explicitly stated |
| Arsenazo III | 0.025 mg/g - 0.04 µg/mL | 0.10 µg/mL | |
| 3,4-dihydroxybenzaldehyde-semithiocarbazone (3,4-DHBTSC) | 0.1528 µg/mL | 0.4632 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below is a representative experimental protocol for the spectrophotometric determination of lead using a chromogenic reagent, which can be adapted for other metals and reagents with appropriate modifications to parameters such as pH, wavelength, and reagent concentration.
Spectrophotometric Determination of Lead using Dithizone
1. Reagents and Solutions:
-
Standard Lead Solution (1000 ppm): Prepare by dissolving a known weight of lead nitrate in dilute nitric acid.
-
Dithizone Solution (0.001% w/v): Dissolve dithizone in chloroform. Prepare fresh daily and store in a dark, cool place.
-
Ammonium Citrate Solution (30% w/v): Dissolve citric acid in deionized water and adjust the pH to 8.5 with ammonium hydroxide.
-
Ammonium Cyanide Solution (2% w/v): Dissolve potassium cyanide in dilute ammonium hydroxide. Caution: Highly toxic.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve in deionized water.
2. Sample Preparation:
-
Accurately weigh the sample and digest using an appropriate acid mixture (e.g., nitric acid and sulfuric acid) to decompose organic matter and bring the metal into solution.
-
After digestion, cool the solution and dilute it to a known volume with deionized water.
3. Analytical Procedure:
-
Take an aliquot of the digested sample solution.
-
Add ammonium citrate solution and hydroxylamine hydrochloride solution to mask interfering ions.
-
Add ammonium cyanide solution to prevent the reaction of other metals.
-
Adjust the pH of the solution to the optimal range for lead-dithizone complex formation (typically pH 8.5-9.5).
-
Transfer the solution to a separatory funnel and add a known volume of the dithizone solution.
-
Shake vigorously for a few minutes to allow for the extraction of the lead-dithizone complex into the chloroform layer. The complex will have a characteristic red color.
-
Allow the layers to separate and drain the chloroform layer into a cuvette.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the lead-dithizone complex (approximately 520 nm) using a spectrophotometer.
-
Prepare a calibration curve using standard lead solutions of known concentrations and follow the same procedure.
-
Determine the concentration of lead in the sample by comparing its absorbance to the calibration curve.
Visualizing the Workflow
To better understand the logical flow of spectrophotometric metal analysis, the following diagrams illustrate the general experimental workflow and the chelation reaction principle.
Caption: General workflow for spectrophotometric metal analysis.
Caption: Principle of metal-ligand complex formation for spectrophotometric detection.
Unveiling the Selectivity of Nitrosulfonazo III: A Comparative Guide to its Cross-Reactivity with Divalent and Trivalent Cations
For researchers, scientists, and drug development professionals utilizing Nitrosulfonazo III in their analytical protocols, a thorough understanding of its selectivity is paramount. This guide provides a comprehensive comparison of the cross-reactivity of this compound with various divalent and trivalent cations, supported by experimental data and detailed methodologies.
This compound is a widely used metallochromic indicator for the spectrophotometric determination of certain metal ions, most notably barium and lead. Its efficacy, however, is contingent on its selectivity in the presence of other cations. This publication delves into the interference profiles of common divalent and trivalent cations on the analytical performance of this compound.
Comparative Analysis of Cation Interference
The reactivity of this compound is not entirely specific to its target analytes. A range of divalent and trivalent cations can form complexes with the reagent, leading to potential interference in spectrophotometric measurements. The extent of this interference is typically quantified by the tolerance limit, which is the maximum concentration of a foreign ion that causes an error of no more than a specified percentage (e.g., ±5%) in the determination of the target analyte.
While comprehensive quantitative data across a wide spectrum of cations is dispersed in the scientific literature, a compilation of reported interfering ions is presented below. It is important to note that the degree of interference is highly dependent on the experimental conditions, such as pH, ionic strength, and the presence of masking agents.
Table 1: Qualitative and Quantitative Cross-Reactivity of this compound with Various Cations
| Interfering Cation | Charge | Target Analyte | Tolerance Limit (Molar Ratio of Interfering Ion to Target Analyte) | Notes |
| Strontium (Sr²⁺) | Divalent | Barium (Ba²⁺) | Reported as a primary interferent.[1] | Forms a complex with this compound, leading to positive interference. |
| Lead (Pb²⁺) | Divalent | Barium (Ba²⁺) | Interferes.[1] | Can be a target analyte itself, highlighting the need for controlled conditions. |
| Calcium (Ca²⁺) | Divalent | Lead (Pb²⁺) | Interferes. | Interference is significant in the determination of lead using this compound derivatives. |
| Copper (Cu²⁺) | Divalent | Barium (Ba²⁺) | Interferes.[1] | Forms a colored complex with the reagent. |
| Palladium (Pd²⁺) | Divalent | Barium (Ba²⁺) | Interferes.[1] | |
| Lanthanum (La³⁺) | Trivalent | Barium (Ba²⁺) | Interferes.[1] | Trivalent cations can form stable complexes. |
| Thorium (Th⁴⁺) | Tetravalent | Barium (Ba²⁺) | Interferes.[1] | Higher valent cations often exhibit strong interference. |
Note: The quantitative tolerance limits are often specific to the experimental conditions of a particular study and may vary. The data presented here is a summary of findings from various sources.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, a well-defined experimental protocol is essential. The following is a generalized methodology for assessing the interference of divalent and trivalent cations on the spectrophotometric determination of a target analyte (e.g., Barium) using this compound.
Experimental Protocol for Cation Interference Study
1. Objective: To determine the tolerance limit of various divalent and trivalent cations on the spectrophotometric determination of Barium using this compound.
2. Materials and Reagents:
- Standard solution of Barium (e.g., 1000 ppm).
- Standard solutions of interfering cations (e.g., Sr²⁺, Pb²⁺, Ca²⁺, Cu²⁺, La³⁺, etc.) at various concentrations.
- This compound solution (e.g., 0.05% w/v in deionized water).
- Buffer solution (the choice of buffer depends on the optimal pH for the Barium-Nitrosulfonazo III complex formation, typically in the neutral to slightly acidic range).
- Deionized water.
- Spectrophotometer.
- Calibrated glassware.
3. Procedure:
- Preparation of Calibration Curve: Prepare a series of standard Barium solutions of known concentrations. To each standard, add the this compound solution and buffer, and dilute to a final volume. Measure the absorbance at the wavelength of maximum absorption (λmax) for the Barium-Nitrosulfonazo III complex. Plot a graph of absorbance versus Barium concentration to obtain a calibration curve.
- Interference Study:
- Take a fixed concentration of the Barium standard solution.
- To this solution, add a solution of the interfering cation at a specific concentration (e.g., starting from a 1:1 molar ratio with Barium).
- Add the this compound solution and buffer, and dilute to the same final volume as the standards.
- Measure the absorbance at the λmax.
- Repeat the measurement with increasing concentrations of the interfering cation.
- Determination of Tolerance Limit: The tolerance limit is defined as the concentration of the interfering ion that causes a predetermined error (e.g., ±5%) in the absorbance reading compared to the absorbance of the Barium standard alone.
4. Data Analysis:
- Calculate the percentage error in the absorbance for each concentration of the interfering ion using the formula:
- % Error = [(Absorbance with interferent - Absorbance without interferent) / Absorbance without interferent] * 100
- The tolerance limit is the highest concentration of the interfering ion at which the % Error is within the acceptable range.
Logical Workflow for Assessing Cation Interference
The process of evaluating the cross-reactivity of this compound can be visualized as a logical workflow, from initial reagent preparation to the final determination of interference levels.
Caption: A flowchart illustrating the key steps in the experimental workflow for determining the interference of cations on this compound-based spectrophotometric analysis.
Signaling Pathway of Complex Formation and Interference
The interaction between this compound and metal cations is a complexation reaction. The selectivity of the reagent is determined by the relative stability of the complexes formed with the target analyte versus interfering cations. This competitive binding is the primary mechanism of interference.
Caption: A diagram illustrating the competitive binding of target and interfering cations to this compound, leading to the formation of distinct colored complexes that are detected spectrophotometrically.
References
Performance of Nitrosulfonazo III compared to ICP-MS for metal ion analysis.
For researchers, scientists, and drug development professionals selecting the appropriate analytical technique for metal ion quantification, this guide provides a detailed comparison of the spectrophotometric reagent Nitrosulfonazo III and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This report outlines the performance characteristics, experimental protocols, and operational principles of each method to inform a decision based on analytical needs such as sensitivity, selectivity, and sample throughput.
Executive Summary
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and the spectrophotometric method using this compound present two distinct approaches to metal ion analysis, each with a unique set of advantages and limitations. ICP-MS is a powerful technique renowned for its exceptional sensitivity, capable of detecting trace and ultra-trace elements at parts-per-trillion (ppt) levels. It offers multi-element analysis capabilities and can distinguish between different isotopes of an element. In contrast, this compound is a chromogenic agent used in UV-Visible spectrophotometry for the quantification of specific metal ions. This method is generally more accessible and cost-effective but is characterized by lower sensitivity (typically in the parts-per-million or high parts-per-billion range), is performed on a single-analyte basis, and can be susceptible to interferences from other ions in the sample matrix.
Performance Comparison
The choice between this compound and ICP-MS will largely depend on the specific requirements of the analysis, including the target metal ions, the required detection limits, and the complexity of the sample matrix.
| Parameter | This compound | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric, based on the formation of a colored complex between the reagent and a metal ion. | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection.[1] |
| Detection Limits | Typically in the µg/mL to ng/mL (ppm to high ppb) range. | Ultra-trace levels, commonly in the ng/L to pg/L (ppt to ppq) range.[1] |
| Selectivity | Moderate to low. Can be prone to interference from other metal ions that also form colored complexes. | High. Based on the unique mass-to-charge ratio of each isotope. |
| Throughput | Low. Typically single-element analysis. | High. Capable of simultaneous multi-element and isotopic analysis.[1] |
| Matrix Effects | Significant. Sample composition can affect color development and stability. | Can be significant but are often managed with internal standards and collision/reaction cells. |
| Instrumentation Cost | Low (Spectrophotometer). | High. |
| Operational Complexity | Relatively simple. | Requires a skilled operator and controlled laboratory environment. |
| Typical Analytes | Various metal ions, with specific methods developed for individual elements. | Almost all elements in the periodic table. |
Experimental Protocols
This compound Method for Metal Ion Analysis (General Protocol)
The spectrophotometric determination of metal ions using this compound involves the formation of a stable, colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion.
1. Reagent Preparation:
-
A stock solution of this compound is prepared by dissolving a known weight of the reagent in deionized water.
-
Standard solutions of the target metal ion are prepared by dissolving a high-purity salt of the metal in an appropriate solvent.
-
Buffer solutions are prepared to maintain the optimal pH for complex formation.
2. Calibration Curve:
-
A series of standard solutions of the metal ion at varying concentrations are prepared.
-
To each standard, a fixed amount of the this compound solution and the appropriate buffer are added.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) for the metal-reagent complex.
-
A calibration curve is constructed by plotting absorbance versus the concentration of the metal ion.
3. Sample Analysis:
-
The sample is prepared, which may involve digestion or dissolution to bring the metal ions into solution.
-
The pH of the sample solution is adjusted with the buffer.
-
The this compound reagent is added, and the solution is allowed to stand for a specified time for color development.
-
The absorbance of the sample is measured at the λmax.
-
The concentration of the metal ion in the sample is determined from the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Analysis
ICP-MS is an instrumental technique that provides highly sensitive elemental analysis.
1. Sample Preparation:
-
Solid samples are typically digested using a strong acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system to bring the elements into solution.
-
Liquid samples may require dilution or filtration.
-
An internal standard is often added to all samples and standards to correct for instrumental drift and matrix effects.
2. Instrument Calibration:
-
A series of multi-element standard solutions of known concentrations are prepared.
-
These standards are used to generate a calibration curve for each element of interest.
3. Sample Introduction and Analysis:
-
The prepared sample solution is introduced into the instrument, typically via a nebulizer, which converts the liquid into a fine aerosol.
-
The aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized.[1]
-
The resulting ions are directed into the mass spectrometer.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio.
-
A detector counts the number of ions for each mass-to-charge ratio, which is proportional to the concentration of that element in the original sample.
Signaling Pathways and Workflows
Diagram 1: Spectrophotometric Analysis Workflow using this compound
Caption: Workflow for metal ion analysis using this compound.
Diagram 2: ICP-MS Analytical Workflow
Caption: Workflow for metal ion analysis using ICP-MS.
Conclusion
The selection of an analytical method for metal ion determination requires a careful evaluation of the specific analytical problem. For applications demanding the highest sensitivity and the capability for multi-element analysis, such as in pharmaceutical impurity testing or environmental monitoring of trace contaminants, ICP-MS is the superior choice. Its ability to provide precise and accurate results at ultra-trace levels is unmatched by spectrophotometric methods.
However, for applications where cost, ease of use, and high sample throughput for a single, relatively abundant metal are the primary considerations, the this compound spectrophotometric method can be a viable and economical alternative. It is well-suited for quality control processes where the metal ion concentrations are expected to be within a predictable and higher range. Researchers must be mindful of the potential for interferences and the need for careful method development and validation to ensure accurate results.
References
Revolutionizing Calcium Measurement: A Comparative Guide to the Nitrosulfonazo III Assay
For researchers, scientists, and drug development professionals seeking a robust and reliable method for calcium quantification, this guide provides a comprehensive overview of the Method Development and Validation for a Nitrosulfonazo III-based assay. We present a detailed comparison with established colorimetric methods, supported by experimental data, to highlight its superior performance and suitability for routine clinical and research applications.
The accurate measurement of calcium is critical in numerous biological and pharmaceutical contexts. While traditional methods like o-cresolphthalein complexone (CPC) and Arsenazo III have been widely used, they are often hampered by limitations such as reagent instability, narrow linear range, and susceptibility to interference. The this compound assay emerges as a modern alternative, offering significant improvements in performance and reliability.
Performance Characteristics: A Head-to-Head Comparison
The this compound assay demonstrates exceptional performance across key validation parameters when compared to established methods like Arsenazo III and o-cresolphthalein complexone. The data presented below is a summary of performance characteristics derived from validation studies of a closely related Phosphonazo III dye, which shares a similar chemical structure and principle.
| Validation Parameter | This compound (Phosphonazo III) Assay | Arsenazo III Assay | o-Cresolphthalein Complexone (CPC) Assay |
| Linearity | 0.2 to 20.0 mg/dL | Up to 20 mg/dL[1] | Often requires sample dilution for high concentrations |
| Accuracy (vs. Reference Method) | y = 1.02x - 0.18 mg/dL (vs. Arsenazo III)[2] | Established accuracy against atomic absorption spectrophotometry[3] | y = 0.971x + 0.0 mg/dL (for a related method)[2] |
| Precision (Within-Run CV) | 0.92% - 1.01%[4] | Improved within-lab imprecision compared to CPC[3] | Variable, can be higher than newer methods |
| Precision (Total/Between-Run CV) | 0.75% - 1.43%[4] | Improved between-lab imprecision compared to CPC[3] | Variable |
| Recovery (Serum) | 99.6%[2] | Good recovery reported in various studies | Dependent on formulation and sample matrix |
| Recovery (Plasma) | 96.9%[2] | Not specifically detailed in the provided results | Not specifically detailed in the provided results |
| Recovery (Urine) | 104.4%[2] | Not specifically detailed in the provided results | Not specifically detailed in the provided results |
| Reagent Stability | At least 20 days at 4°C without daily calibration[4] | Calibration stability increased to >48 hours from 12 hours for CPC[3] | Prone to drift and requires more frequent calibration |
The Underlying Principle: A Look at the Signaling Pathway
The this compound assay is based on a direct colorimetric reaction. In a buffered acidic environment, calcium ions selectively bind to the this compound dye. This binding event leads to a conformational change in the dye molecule, resulting in a distinct color change and a measurable increase in absorbance at a specific wavelength. The intensity of the color produced is directly proportional to the concentration of calcium in the sample.
Figure 1: Simplified reaction pathway of the this compound assay.
Experimental Workflow: From Sample to Result
The experimental protocol for the this compound assay is straightforward and amenable to automation, making it suitable for high-throughput screening. The workflow minimizes sample handling and potential for error.
Figure 2: General experimental workflow for the this compound assay.
Detailed Experimental Protocol
This protocol provides a general guideline for performing a manual this compound assay. Reagent volumes and incubation times may need to be optimized for specific applications and spectrophotometer requirements.
Materials:
-
This compound reagent (containing this compound dye in an acidic buffer)
-
Calcium standards of known concentrations
-
Test samples (serum, plasma, or urine)
-
Spectrophotometer capable of measuring absorbance at ~660 nm
-
Micropipettes and tips
-
Cuvettes
Procedure:
-
Reagent and Sample Preparation:
-
Allow the this compound reagent and samples to reach room temperature.
-
Prepare a series of calcium standards by diluting a stock solution to cover the expected concentration range of the samples.
-
Prepare a reagent blank using deionized water or the sample diluent.
-
-
Assay Procedure:
-
Pipette a specific volume of the this compound reagent into each cuvette (e.g., 1.0 mL).
-
Add a small volume of the standard, sample, or blank to the respective cuvettes (e.g., 10 µL).
-
Mix the contents of the cuvettes thoroughly.
-
Incubate the cuvettes at room temperature for a short period (e.g., 2 minutes) to allow for color development.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for the calcium-Nitrosulfonazo III complex (typically around 660 nm).
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard and sample.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of calcium in the samples by interpolating their absorbance values on the standard curve.
-
Apply any necessary dilution factors to the calculated concentrations.
-
Conclusion
The this compound assay represents a significant advancement in the colorimetric determination of calcium. Its superior linearity, accuracy, precision, and reagent stability make it an excellent choice for modern clinical and research laboratories. By providing a more reliable and efficient workflow, the this compound method can contribute to improved data quality and laboratory productivity. This guide provides the necessary information for researchers and drug development professionals to consider the adoption of this robust analytical method.
References
Comparative study of Nitrosulfonazo III and other chromogenic indicators for barium.
For researchers, scientists, and drug development professionals, the accurate quantification of barium is crucial in various analytical applications. This guide provides a comparative study of Nitrosulfonazo III and other prominent chromogenic indicators—Arsenazo III, Sulfonazo III, and o-Cresolphthalein Complexone—for the spectrophotometric determination of barium. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable indicator for specific analytical needs.
Performance Comparison of Barium Indicators
The selection of a chromogenic indicator for barium determination depends on several factors, including sensitivity, selectivity, and the chemical matrix of the sample. The following table summarizes the key performance characteristics of this compound, Arsenazo III, Sulfonazo III, and o-Cresolphthalein Complexone.
| Indicator | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH | Working Range | Interferences |
| This compound | ~640 | Not available | Acidic | Not available | Sr(II), Pb(II), La(III), Th(IV), Pd(II), Cu(II) |
| Arsenazo III | 650 | 3.65 x 10⁴[1] | 5-6[1] | 2-10 µg | Ca(II), Sr(II), Mg(II) (can be masked)[1] |
| Sulfonazo III | 640 | Not available | 5.8-6.1 | 1.4-4.1 ppm | Sr(II), Pb(II), La(III), Th(IV), Pd(II), Cu(II) (can be masked) |
| o-Cresolphthalein Complexone | 570-575 | Not available | >9.8 | Not available | Ca(II), Sr(II), Mg(II) |
In-Depth Look at Each Indicator
This compound
Arsenazo III
Arsenazo III is a well-established spectrophotometric reagent for alkaline-earth metals.[1] Its reaction with barium forms a stable complex with a molar absorptivity of 3.65 x 10⁴ L·mol⁻¹·cm⁻¹ at 650 nm.[1] The interference from magnesium can be eliminated at a pH of 5-6.[1] Furthermore, the use of masking agents like sodium sulphate allows for the determination of other alkaline-earth ions in the presence of barium.[1]
Sulfonazo III
Sulfonazo III is another effective chromogenic indicator for the simultaneous spectrophotometric determination of barium and strontium. The working range for barium determination using Sulfonazo III is 1.0 to 3.0 x 10⁻⁵ M (1.4 to 4.1 ppm). The method demonstrates an accuracy of less than 2% error. However, it is prone to interference from several cations, including Sr(II), Pb(II), La(III), Th(IV), Pd(II), and Cu(II), which can be mitigated by using chelating agents like EGTA and CDTA at controlled pH values.
o-Cresolphthalein Complexone
o-Cresolphthalein complexone is a phthalein dye that serves as a pH indicator and a complexometric indicator for alkaline earth metals.[2][3] It is colorless below pH 8.2 and turns purple above pH 9.8.[3] In alkaline solutions, it forms a violet-colored complex with calcium, and by extension, with other alkaline earth metals like barium.[] The intensity of the color is proportional to the metal ion concentration.[] It is known to form both 1:1 and 2:1 complexes with calcium, which can lead to non-linearity in calibration curves.
Experimental Protocols
General Spectrophotometric Determination of Barium
The following provides a general workflow for the spectrophotometric determination of barium using a chromogenic indicator. Specific parameters such as buffer composition, pH, and wavelength will vary depending on the chosen indicator.
Caption: A generalized workflow for the spectrophotometric determination of barium.
Detailed Protocol for Arsenazo III
-
Preparation of Reagents:
-
Arsenazo III solution (0.05% w/v) in deionized water.
-
Buffer solution (pH 5-6), e.g., acetate buffer.
-
Masking agent solution (e.g., 1% w/v sodium sulphate) if interfering ions are present.
-
Standard barium solutions of known concentrations.
-
-
Procedure:
-
To a series of volumetric flasks, add an aliquot of the sample or standard solution.
-
Add the buffer solution to adjust the pH to 5-6.
-
If necessary, add the masking agent solution.
-
Add a fixed volume of the Arsenazo III solution and dilute to the mark with deionized water.
-
Mix well and allow the color to stabilize.
-
Measure the absorbance at 650 nm against a reagent blank.
-
-
Calibration:
-
Prepare a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of barium in the sample from the calibration curve.
-
Signaling Pathways and Reaction Mechanisms
The interaction between the chromogenic indicators and barium ions is a complexation reaction where the barium ion coordinates with the functional groups of the indicator molecule. This coordination induces a change in the electronic structure of the indicator, leading to a shift in its light absorption properties and a visible color change.
This compound, Arsenazo III, and Sulfonazo III
These indicators belong to the family of azo dyes and possess multiple functional groups, including azo (-N=N-), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups. The barium ion likely forms a chelate complex with these groups. The formation of the complex is influenced by the pH of the solution, which affects the ionization state of the functional groups. The tautomeric equilibrium between the azo and hydrazone forms of the dye is also a key factor in the color change upon complexation.[2]
Caption: Simplified representation of the barium-azo dye complexation.
o-Cresolphthalein Complexone
o-Cresolphthalein complexone is a metallochromic indicator that contains iminodiacetate groups. In an alkaline medium, the phenolic protons and the carboxylic acid protons are dissociated, allowing the molecule to act as a chelating agent. The barium ion coordinates with the oxygen and nitrogen donor atoms of the iminodiacetate groups and the phenolate oxygen atoms, forming a stable, colored complex.
Caption: Barium complexation with o-Cresolphthalein Complexone.
Conclusion
The choice of a chromogenic indicator for barium determination requires careful consideration of the specific analytical requirements. Arsenazo III offers high sensitivity and a well-documented protocol. Sulfonazo III is suitable for the simultaneous determination of barium and strontium, though it is susceptible to more interferences. o-Cresolphthalein complexone provides a viable option in alkaline media but may present challenges with linearity. While this compound shows promise due to its structural features, further research is needed to fully characterize its performance for barium analysis. This guide provides a foundation for researchers to make an informed decision based on the available data and experimental considerations.
References
Safety Operating Guide
Navigating the Safe Disposal of Nitrosulfonazo III: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Nitrosulfonazo III, ensuring that laboratory practices remain compliant, safe, and efficient.
This compound, a dark-green to black powder, is utilized as a chemical indicator.[1] It is considered a hazardous substance, and its disposal must be conducted in strict accordance with local, state, and federal regulations.[2] The toxicological properties of this substance have not been fully investigated, underscoring the need for cautious handling.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety protocols for handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use adequate ventilation to keep airborne concentrations low and avoid breathing dust.[1][2]
In Case of a Spill: For minor spills, immediately clean up the material, avoiding dust generation.[2] For major spills, alert personnel in the area and contact emergency responders.[2] In either scenario, it is crucial to wear appropriate PPE.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Source |
| Appearance | Dark-green to black powder | [2] |
| Solubility in Water | Does not mix well | [2] |
| Stability | Considered stable. Avoid presence of incompatible materials. | [2] |
| Incompatible Materials | Oxidizing agents (e.g., nitrates, chlorine bleaches), acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong reducing agents. | [2] |
| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx). | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must prioritize safety and regulatory compliance. The following protocol outlines the general steps for its management.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound waste is unused, contaminated, or in a solution.
-
Segregate from incompatible materials: Ensure that this compound waste is not mixed with the incompatible substances listed in the table above to prevent the formation of toxic or flammable gases.[2]
2. Containerization and Labeling:
-
Use appropriate containers: Collect solid waste in a sturdy, leak-proof container. For contaminated sharps, use a designated sharps container. For liquid waste, use a compatible, sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound."
3. Storage:
-
Store in a designated area: Keep waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Secure storage: Ensure the container is tightly closed when not in use.[1]
4. Disposal:
-
Consult with a Waste Management Authority: Before disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[2] They will provide specific instructions based on your location's regulations.
-
Recycling: For unused, uncontaminated this compound, recycling may be an option. Consult the manufacturer or your waste management authority for recycling possibilities.[2]
-
Do not dispose of in drains or regular trash: this compound should not be poured down the drain or disposed of as regular solid waste.[2] All wash water from cleaning contaminated equipment should also be collected for treatment before disposal.[2]
5. Empty Container Management:
-
Handle with care: Empty containers may contain residual dust that can be explosive in the presence of an ignition source.[2]
-
Do not modify containers: Do not cut, drill, grind, or weld empty containers.[2]
-
Dispose of as hazardous waste: Treat empty containers as hazardous waste and dispose of them according to the guidelines provided by your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling Nitrosulfonazo III
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Nitrosulfonazo III. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
This compound is a dark green powder that presents potential hazards, including irritation to the eyes, skin, respiratory system, and digestive tract.[1] Its toxicological properties have not been fully investigated, warranting cautious handling as a hazardous substance.[1][2]
Key Safety and Handling Data
A summary of critical safety and handling information for this compound is provided in the table below. This data is compiled from various safety data sheets (SDS) and should be readily accessible to all personnel handling the substance.
| Parameter | Information | Source |
| Appearance | Dark green powder | [1] |
| Hazards | May cause eye, skin, respiratory, and digestive tract irritation. Considered a hazardous substance. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and in dusty conditions, a NIOSH-approved respirator. | [1] |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily available. | [1] |
| First Aid - Eyes | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1] |
| First Aid - Skin | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [1] |
| First Aid - Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1] |
| First Aid - Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. | [1] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. | [1] |
| Spill Response | For minor spills, clean up immediately, avoiding dust generation. Wear appropriate PPE. For major spills, evacuate the area and alert emergency responders. | [2] |
Operational Plan for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
1. Preparation and Precautionary Measures:
- Before handling, ensure all required PPE is available and in good condition.
- Confirm that the chemical fume hood is functioning correctly.
- Locate the nearest eyewash station and safety shower and ensure the pathways are unobstructed.
- Review the Safety Data Sheet (SDS) for this compound.
2. Weighing and Solution Preparation:
- Perform all weighing and solution preparation inside a chemical fume hood to minimize dust inhalation.
- Use a spatula for transferring the powder. Avoid scooping methods that can generate airborne dust.
- Close the container tightly immediately after use.
- When preparing solutions, slowly add the powder to the solvent to prevent splashing.
3. Experimental Use:
- Conduct all experimental procedures involving this compound within a chemical fume hood.
- Avoid direct contact with the substance and its solutions.
- Keep all containers of this compound closed when not in use.
4. Post-Experiment Cleanup:
- Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
- Remove and dispose of contaminated PPE as hazardous waste.
- Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination. As an azo dye, its waste may require specific treatment.
1. Waste Segregation and Collection:
- Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
- Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Labeling and Storage of Waste:
- Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).
- Store waste containers in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
3. Disposal Procedure:
- All waste must be disposed of in accordance with local, state, and federal regulations.[1]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Do not pour this compound waste down the drain. Azo dyes can be persistent in the environment and may form toxic byproducts.[2]
- For larger quantities of waste, specialized treatment methods for azo dyes, such as adsorption, oxidation, or biological degradation, may be necessary and will be handled by the licensed hazardous waste disposal company.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial preparation to final waste management.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
